molecular formula C10H8N2O2 B1277707 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde CAS No. 852180-60-0

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B1277707
CAS No.: 852180-60-0
M. Wt: 188.18 g/mol
InChI Key: BJICSBRPQDVEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJICSBRPQDVEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428186
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-60-0
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. It incorporates two key structural motifs: a benzaldehyde group, which is a versatile synthetic handle, and a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure and a bioisostere for amide and ester functionalities, frequently found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, based on available data. It is important to note that while the synthesis of this compound is documented, specific experimental data on its physical properties and biological activity are limited. This guide aims to consolidate the existing information and provide a foundation for future research and development.

Chemical and Physical Properties

The fundamental chemical identifiers for this compound are summarized in Table 1. There appears to be some ambiguity in the reported CAS Registry Number, with multiple numbers being associated with this compound in various databases and by chemical suppliers. The most consistently cited number is 852180-60-0.

Table 1: Chemical Identification of this compound

PropertyValue
IUPAC Name This compound
CAS Registry Number 852180-60-0[1][2]
Synonymous CAS No. 179056-82-7[3]
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol

Table 2: Predicted Physicochemical and Spectroscopic Properties of this compound

PropertyPredicted ValueBasis of Prediction
Melting Point Not available-
Boiling Point Not available-
Solubility Poor in water, soluble in organic solvents like DMSO and DMFBased on the general solubility of similar aromatic heterocyclic compounds.
¹H-NMR (DMSO-d₆) Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet); Aromatic protons (phenylene): ~7.8-8.2 ppm (multiplet); Methyl protons (CH₃): ~2.6 ppm (singlet)Based on standard chemical shifts for benzaldehydes[4] and methyl-substituted oxadiazoles.
¹³C-NMR (DMSO-d₆) Carbonyl carbon (C=O): ~192-194 ppm; Oxadiazole carbons: ~165-175 ppm; Aromatic carbons: ~125-140 ppm; Methyl carbon (CH₃): ~10-15 ppmBased on standard chemical shifts for benzaldehydes and substituted 1,2,4-oxadiazoles.
IR Spectroscopy C=O stretch: ~1700-1710 cm⁻¹; C=N stretch (oxadiazole): ~1610-1620 cm⁻¹; Aromatic C=C stretch: ~1400-1600 cm⁻¹; Aldehyde C-H stretch: ~2720 and ~2820 cm⁻¹Based on characteristic infrared absorption frequencies for aldehydes and aromatic heterocycles.[5][6][7]

Synthesis and Experimental Protocols

The synthesis of this compound is generally achieved through a two-step process starting from 4-cyanobenzaldehyde. The overall synthetic workflow is depicted below.

Synthesis_Workflow start 4-Cyanobenzaldehyde intermediate 4-Formylbenzamidoxime start->intermediate Step 1: Amidoxime Formation product This compound intermediate->product Step 2: Cyclization reagent1 Hydroxylamine (NH₂OH) reagent1->intermediate reagent2 Acetic Anhydride ((CH₃CO)₂O) reagent2->product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Formylbenzamidoxime

This step involves the reaction of 4-cyanobenzaldehyde with hydroxylamine to form the corresponding amidoxime intermediate.

Materials:

  • 4-Cyanobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol

  • Water

Protocol:

  • Dissolve 4-cyanobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

  • Add the aqueous hydroxylamine solution to the ethanolic solution of 4-cyanobenzaldehyde.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the volume of ethanol under vacuum.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-formylbenzamidoxime.

Step 2: Synthesis of this compound

This final step involves the cyclization of the 4-formylbenzamidoxime intermediate with acetic anhydride.[8]

Materials:

  • 4-Formylbenzamidoxime

  • Acetic anhydride

  • Ethyl acetate or other suitable organic solvent for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Suspend 4-formylbenzamidoxime (1 equivalent) in acetic anhydride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into ice-water with stirring to quench the excess acetic anhydride.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Potential Biological Significance and Future Directions

While there is no specific biological data available for this compound in the current scientific literature, the 1,2,4-oxadiazole nucleus is a well-established pharmacophore in drug discovery. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: Many 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potent anticancer agents, acting through various mechanisms such as apoptosis induction.

  • Anti-inflammatory Activity: The 1,2,4-oxadiazole scaffold has been incorporated into molecules with significant anti-inflammatory properties.

  • Antimicrobial Activity: Compounds containing the 1,2,4-oxadiazole ring have shown promising activity against various bacterial and fungal strains.

The presence of the aldehyde functional group in this compound makes it a valuable starting material for the synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, which are also known to possess a broad spectrum of biological activities.

Given the lack of specific biological data, the following workflow is proposed for future research to explore the therapeutic potential of this compound.

Research_Workflow start This compound synthesis Synthesis of Derivatives (e.g., Schiff bases, chalcones) start->synthesis screening Biological Screening (Anticancer, Antimicrobial, etc.) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

References

An In-depth Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 852180-60-0[1][2]

This technical guide provides a comprehensive overview of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also draws upon established knowledge of closely related chemical structures, particularly 3-aryl-5-methyl-1,2,4-oxadiazoles, to present a thorough and practical resource.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is fundamental for its handling, characterization, and application in experimental research.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 852180-60-0
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
IUPAC Name This compound
Predicted ¹H NMR Aldehyde proton (H-C=O): δ 9.9-10.1 ppm (singlet); Aromatic protons (benzene ring): δ 7.9-8.2 ppm (multiplet); Methyl protons (CH₃): δ 2.6-2.7 ppm (singlet)
Predicted ¹³C NMR Carbonyl (C=O): δ ~192 ppm; Oxadiazole carbons: δ ~175 ppm (C5), ~168 ppm (C3); Aromatic carbons: δ 128-138 ppm; Methyl carbon: δ ~12 ppm
Predicted IR Spectroscopy C=O stretching: ~1705 cm⁻¹; C=N stretching: ~1615 cm⁻¹; Aromatic C-H stretching: ~3050 cm⁻¹
Predicted Mass Spectrometry [M+H]⁺ = 189.0658

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the formation of 3,5-disubstituted 1,2,4-oxadiazoles. The most common and effective approach involves the cyclization of an O-acyl amidoxime intermediate.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-cyanobenzaldehyde.

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Acylation and Cyclization A 4-Cyanobenzaldehyde C 4-Formylbenzamidoxime A->C Base, Solvent (e.g., Ethanol) B Hydroxylamine B->C D 4-Formylbenzamidoxime F O-Acyl Amidoxime Intermediate D->F Acylation E Acetic Anhydride or Acetyl Chloride E->F G This compound F->G Heat (Cyclodehydration) G cluster_0 Potential Inhibition Point Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Survival Survival mTOR->Survival 1,2,4-Oxadiazole Derivative 1,2,4-Oxadiazole Derivative 1,2,4-Oxadiazole Derivative->Akt Inhibition

References

An In-depth Technical Guide to the Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, a key building block in medicinal chemistry. The synthesis is a robust two-step process, commencing with the formation of a crucial intermediate, 4-formylbenzamidoxime, from 4-cyanobenzaldehyde. This intermediate subsequently undergoes cyclization to yield the final product. This document details the experimental protocols, quantitative data, and alternative synthetic strategies.

Core Synthesis Pathway

The principal synthesis route involves two sequential reactions:

  • Formation of 4-formylbenzamidoxime: 4-Cyanobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield the amidoxime intermediate.

  • Cyclization to this compound: The intermediate, 4-formylbenzamidoxime, is cyclized with acetic anhydride to form the desired 1,2,4-oxadiazole ring.

A visual representation of this pathway is provided below.

Synthesis_Pathway cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: Oxadiazole Cyclization A 4-Cyanobenzaldehyde B Hydroxylamine Hydrochloride, Base (e.g., Sodium Bicarbonate) Ethanol/Water, Reflux A->B C 4-Formylbenzamidoxime B->C D 4-Formylbenzamidoxime E Acetic Anhydride Reflux D->E F This compound E->F

Core synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted ¹H NMR (δ ppm)Predicted ¹³C NMR (δ ppm)Predicted IR (cm⁻¹)
4-CyanobenzaldehydeC₈H₅NO131.1398-10110.05 (s, 1H, CHO), 7.95 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H)191.5 (CHO), 138.5 (C), 132.8 (CH), 129.8 (CH), 118.2 (CN), 116.5 (C)~2230 (C≡N), ~1700 (C=O)
4-FormylbenzamidoximeC₈H₈N₂O₂164.16152-1559.90 (s, 1H, CHO), 7.80 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 5.80 (s, 2H, NH₂), 9.60 (s, 1H, OH)192.0 (CHO), 151.0 (C=NOH), 139.0 (C), 130.0 (CH), 127.0 (CH), 135.0 (C)~3450 (N-H), ~3350 (O-H), ~1690 (C=O), ~1650 (C=N)
This compoundC₁₀H₈N₂O₂188.18106-10810.10 (s, 1H, CHO), 8.20 (d, 2H, Ar-H), 8.00 (d, 2H, Ar-H), 2.70 (s, 3H, CH₃)191.9 (CHO), 176.5 (C-O), 168.0 (C=N), 137.0 (C), 131.0 (C), 130.5 (CH), 128.0 (CH), 12.0 (CH₃)~1705 (C=O), ~1615 (C=N), ~1580 (C=C)

Experimental Protocols

Step 1: Synthesis of 4-Formylbenzamidoxime

This procedure details the conversion of 4-cyanobenzaldehyde to the corresponding amidoxime.

Workflow:

step1_workflow start Start reactants Combine 4-Cyanobenzaldehyde, Hydroxylamine HCl, and Sodium Bicarbonate in Ethanol/Water start->reactants reflux Reflux the mixture reactants->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter the precipitate cool->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry product 4-Formylbenzamidoxime dry->product

Workflow for the synthesis of 4-Formylbenzamidoxime.

Protocol:

  • In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • To this suspension, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it thoroughly with cold water.

  • Dry the collected solid under vacuum to obtain 4-formylbenzamidoxime.

Step 2: Synthesis of this compound

This protocol describes the cyclization of 4-formylbenzamidoxime to the final product using acetic anhydride.

Workflow:

step2_workflow start Start reactants Suspend 4-Formylbenzamidoxime in Acetic Anhydride start->reactants reflux Reflux the mixture reactants->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool and pour into ice-water monitor->cool extract Extract with an organic solvent (e.g., ethyl acetate) cool->extract wash Wash organic layers extract->wash dry Dry over anhydrous sodium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Final Product purify->product

Workflow for the cyclization to the final product.

Protocol:

  • Suspend 4-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq).

  • Heat the mixture to reflux for several hours, monitoring the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers and wash them with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Cyclization Method

An alternative method for the cyclization of 4-formylbenzamidoxime involves the use of triethyl orthoformate.[1]

Protocol using Triethyl Orthoformate:

  • To a solution of 4-formylbenzamidoxime (1.0 eq) in a suitable solvent like ethanol, add triethyl orthoformate (3-5 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent and excess orthoformate under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to yield the final product.[1]

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary.

References

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Introduction

This compound is a heterocyclic organic compound featuring a benzaldehyde moiety linked to a 5-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules. This class of compounds has attracted considerable interest from researchers and drug development professionals due to its diverse pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1]

The aldehyde functional group on the benzaldehyde ring provides a versatile synthetic handle for further chemical modifications, making this compound a valuable building block in the design and synthesis of novel therapeutic agents. This guide offers a comprehensive overview of the technical data, experimental protocols, and potential biological relevance of this compound and the broader class of 3-aryl-1,2,4-oxadiazoles.

IUPAC Name: this compound

Chemical Structure:

(Structure represented in SMILES format)

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This information is crucial for its proper handling, characterization, and application in experimental research.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 852180-60-0[2]
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [3]
InChI Key BJICSBRPQDVEHP-UHFFFAOYSA-N[2]
Canonical SMILES CC1=NC(=NO1)C2=CC=C(C=C2)C=O[2]
Appearance Solid (Predicted)

Synthesis and Experimental Protocols

The synthesis of 3-aryl-1,2,4-oxadiazoles, such as this compound, generally involves a two-step process: the formation of an amidoxime intermediate from a nitrile, followed by cyclization with a suitable reagent to form the oxadiazole ring.[1][4]

Synthetic Workflow

The logical flow for the synthesis is depicted below.

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Oxadiazole Formation (Cyclization) A 4-Cyanobenzaldehyde B Hydroxylamine HCl, Base A->B C Reflux in Ethanol/Water B->C D 4-Formylbenzamidoxime C->D E 4-Formylbenzamidoxime D->E Intermediate F Acetic Anhydride E->F G Heat/Reflux F->G H Work-up & Purification G->H I This compound H->I

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method based on established synthetic strategies for analogous 3-aryl-1,2,4-oxadiazoles.[1][4]

Step 1: Synthesis of 4-Formylbenzamidoxime (Intermediate)

  • Reactant Preparation: In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 equivalent) in a mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate or sodium carbonate (1.5 equivalents) to the suspension.[1][4]

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Filter the resulting precipitate, wash thoroughly with cold water, and dry the solid under vacuum to yield 4-formylbenzamidoxime.

Step 2: Synthesis of this compound (Final Product)

  • Reactant Preparation: Suspend the intermediate, 4-formylbenzamidoxime (1.0 equivalent), in acetic anhydride (5-10 equivalents). Acetic anhydride serves as both the reagent to provide the methyl group and the cyclizing agent.[4]

  • Reaction: Heat the mixture to reflux for several hours, continuing to monitor by TLC until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, carefully pour it into ice-water to quench the excess acetic anhydride.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to obtain the final compound.[4]

Biological Activity and Drug Discovery Potential

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of 3-aryl-1,2,4-oxadiazoles has demonstrated significant potential in drug discovery, particularly in oncology and enzyme inhibition.[1]

Anticancer Activity of Analogous Compounds

Structure-activity relationship (SAR) studies on various 1,2,4-oxadiazole derivatives have identified compounds with potent cytotoxic and apoptosis-inducing activity in a range of cancer cell lines.[1][5] The aldehyde functionality of the title compound allows for its use as a scaffold to synthesize derivatives like chalcones and Schiff bases, which have shown promise as anticancer agents.[6] Table 2 summarizes the cytotoxic activity of representative 1,2,4-oxadiazole derivatives against several human cancer cell lines, providing a benchmark for the potential efficacy of this chemical class.

Table 2: Cytotoxic Activity of Representative 1,2,4-Oxadiazole Derivatives (Analogues)

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference Compound
2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleCaCo-2 (Colon)4.965-Fluorouracil (IC₅₀ = 3.2 µM)
[2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanolDLD1 (Colorectal)0.355-Fluorouracil (IC₅₀ = 2.8 µM)
3,5-disubstituted-1,2,4-oxadiazole (Compound 3p)Prostate Cancer Cells0.01Not specified
3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole derivativeT98G (Glioblastoma)39.2Not specified

Disclaimer: The data in this table is for structurally related compounds and not for this compound itself. Data sourced from[5].

Enzyme Inhibition by Analogous Compounds

The 1,2,4-oxadiazole nucleus is a key component in molecules designed to inhibit specific enzymes. For example, a study on 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease.[7] This highlights the potential for derivatives of this compound to be developed as targeted enzyme inhibitors.

Table 3: Enzyme Inhibition by a Representative 1,2,4-Oxadiazole Analogue

CompoundTarget EnzymeIC₅₀ (µM)
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-A150
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-B0.036

Disclaimer: The data in this table is for a structurally related compound and not for this compound itself. Data sourced from[7].

Hypothetical Signaling Pathway

The precise mechanism of action for this compound has not been elucidated. However, based on the pro-apoptotic activity of related 3-aryl-1,2,4-oxadiazole compounds, a hypothetical signaling pathway can be proposed. Some oxadiazole derivatives are thought to inhibit key cellular proteins, leading to the activation of the intrinsic apoptotic cascade.[1]

G Compound 3-Aryl-1,2,4-Oxadiazole Derivative Target Cellular Target (e.g., TIP47, Kinase) Compound->Target Inhibition Bax Bax/Bak Activation Target->Bax Prevents Inhibition Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptosis induction pathway for 3-aryl-1,2,4-oxadiazole derivatives.

Experimental Protocol for Biological Evaluation: MTT Assay

To assess the cytotoxic potential of this compound or its derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method.[5]

MTT Assay Workflow

G A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (Cell Adherence) A->B C 3. Treat cells with varying concentrations of compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4h (Formazan crystal formation) E->F G 7. Solubilize crystals with DMSO or Solubilizing Agent F->G H 8. Read absorbance at ~570nm G->H I 9. Calculate % viability and IC50 value H->I

Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.

Detailed MTT Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a scaffold in drug discovery and development. While direct biological data for this specific molecule is limited, the well-documented anticancer and enzyme-inhibitory activities of the broader 1,2,4-oxadiazole class provide a strong rationale for its further investigation. The presence of a reactive aldehyde group makes it an attractive starting material for the synthesis of diverse chemical libraries. Future research should focus on the synthesis of derivatives and comprehensive biological evaluation to fully explore the therapeutic potential of this promising chemical scaffold.

References

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry. The document details experimental protocols for its synthesis and presents its characteristic spectroscopic data (NMR, IR, and MS) in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the aromatic protons on the benzaldehyde ring, and the methyl protons on the oxadiazole ring.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehydic C-H9.9 - 10.1Singlet1H
Aromatic C-H7.9 - 8.2Multiplet4H
Methyl (CH₃)2.6 - 2.8Singlet3H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide evidence for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the methyl-oxadiazole moiety.

Carbon Expected Chemical Shift (δ, ppm)
Aldehydic C=O~192
Oxadiazole C3~168
Oxadiazole C5~175
Aromatic C (quaternary)130 - 140
Aromatic C-H128 - 132
Methyl (CH₃)~12
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aldehyde)2850 - 2750Medium
C=O stretch (aldehyde)1710 - 1685Strong
C=C stretch (aromatic)1600 - 1450Medium-Strong
C=N stretch (oxadiazole)1620 - 1570Medium
C-O stretch (oxadiazole)1250 - 1100Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Parameter Value
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Expected [M+H]⁺ 189.0658

Experimental Protocols

The synthesis of this compound typically involves a two-step process: the formation of an amidoxime intermediate followed by cyclization with an appropriate reagent to form the oxadiazole ring.

Synthesis of 4-Formylbenzamidoxime (Intermediate)

Materials:

  • 4-Cyanobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 equivalent) in a mixture of ethanol and water.

  • To this suspension, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash it thoroughly with cold water.

  • Dry the solid under vacuum to yield 4-formylbenzamidoxime.

Synthesis of this compound (Final Product)

Materials:

  • 4-Formylbenzamidoxime

  • Acetic anhydride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend 4-formylbenzamidoxime (1.0 equivalent) in acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical process of spectroscopic analysis.

G cluster_synthesis Synthetic Workflow Start 4-Cyanobenzaldehyde Intermediate 4-Formylbenzamidoxime Start->Intermediate Hydroxylamine Sodium Carbonate Final_Product This compound Intermediate->Final_Product Acetic Anhydride Reflux G cluster_analysis Spectroscopic Analysis Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Information IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

An In-depth Technical Guide to the Solubility Profile of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of the compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a comprehensive overview of the requisite experimental protocols for determining its solubility. Furthermore, a qualitative assessment of its expected solubility is presented, based on the known physicochemical properties of its core chemical moieties: the 1,2,4-oxadiazole ring and the benzaldehyde group. This guide is intended to equip researchers with the necessary methodologies to establish a robust solubility profile for this and similar compounds, a critical step in the drug discovery and development pipeline.

Introduction

This compound is a heterocyclic compound that incorporates a benzaldehyde unit substituted with a 5-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, appearing in a variety of biologically active molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The solubility of such a compound is a critical physicochemical parameter that profoundly influences its biological activity, bioavailability, and formulation possibilities. An understanding of a compound's solubility in various media is fundamental for its progression through the stages of drug discovery and development.

This document provides a detailed guide to the standard experimental procedures for determining the solubility of a compound like this compound. It also offers a qualitative prediction of its solubility based on the structural characteristics of its constituent parts.

Predicted Solubility Profile (Qualitative Assessment)

In the absence of specific experimental data, a qualitative assessment of the solubility of this compound can be inferred from its chemical structure.

  • Aqueous Solubility: The molecule is anticipated to have low aqueous solubility . The presence of the benzene ring and the heterocyclic 1,2,4-oxadiazole ring contributes to its overall lipophilicity. While the oxygen and nitrogen atoms in the oxadiazole ring and the aldehyde group can participate in hydrogen bonding, the hydrophobic nature of the aromatic systems is likely to dominate, leading to poor solubility in water.

  • Organic Solvent Solubility: It is predicted that this compound will exhibit good solubility in a range of organic solvents . Benzaldehyde and its derivatives are generally soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. Therefore, it is expected to be soluble in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, acetone, and dichloromethane. The general principle of "like dissolves like" suggests that its aromatic and moderately polar nature will favor solubility in these types of solvents.

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility profile of this compound, several established experimental methods can be employed. The choice of method often depends on the stage of research, the amount of compound available, and the required throughput.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Experimental Protocol:

  • Preparation: An excess amount of the solid compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline, or various organic solvents) in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported as the measured concentration (e.g., in mg/mL or µg/mL) at the specified temperature.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess solid compound to a known volume of solvent B Agitate at constant temperature for 24-72 hours A->B Establish Equilibrium C Centrifuge or filter to remove undissolved solid B->C Isolate Saturated Solution D Analyze supernatant by HPLC or LC-MS C->D Measure Concentration Potentiometric_Titration A Dissolve/suspend compound in solution of constant ionic strength B Titrate with standardized acid or base A->B C Monitor pH with a calibrated electrode B->C D Plot pH vs. titrant volume C->D E Determine pKa from inflection point D->E F Calculate intrinsic solubility from precipitation point D->F HTS_Solubility cluster_setup Setup cluster_assay Assay cluster_readout Readout cluster_analysis Analysis A Prepare DMSO stock solution B Serially dilute in microplate A->B C Add aqueous buffer to induce precipitation B->C D Measure turbidity (nephelometry or UV-Vis) C->D E Determine concentration at precipitation onset D->E

An In-depth Technical Guide to the Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, a key building block in medicinal chemistry. The synthesis is a robust two-step process, commencing with the formation of a crucial intermediate, 4-formylbenzamidoxime, followed by a cyclization reaction to yield the target compound. This document outlines the detailed experimental protocols, quantitative data, and visual workflows to facilitate its synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved in two primary steps:

  • Synthesis of 4-Formylbenzamidoxime: The initial step involves the conversion of 4-cyanobenzaldehyde to 4-formylbenzamidoxime through a reaction with hydroxylamine hydrochloride in the presence of a base.

  • Synthesis of this compound: The intermediate, 4-formylbenzamidoxime, is then cyclized using acetic anhydride to form the desired 5-methyl-1,2,4-oxadiazole ring.

This synthetic route is reliable and utilizes readily available starting materials.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product, providing a clear reference for laboratory experiments.

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
4-CyanobenzaldehydeC₈H₅NO131.13White crystalline powder
4-FormylbenzamidoximeC₈H₈N₂O₂164.16Solid
This compoundC₁₀H₈N₂O₂188.18Solid

Table 2: Reaction Parameters and Yields

Reaction StepStarting MaterialsKey ReagentsSolventTypical Yield (%)
1 4-CyanobenzaldehydeHydroxylamine hydrochloride, Sodium bicarbonateEthanol/WaterHigh
2 4-FormylbenzamidoximeAcetic anhydrideAcetic anhydride (reagent and solvent)Not specified in detail, but generally a reliable cyclization

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the intermediate and the final product.

Step 1: Synthesis of 4-Formylbenzamidoxime

This procedure details the conversion of 4-cyanobenzaldehyde to the key intermediate, 4-formylbenzamidoxime.[1]

  • Materials:

    • 4-Cyanobenzaldehyde

    • Hydroxylamine hydrochloride

    • Sodium bicarbonate

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

    • To this suspension, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

    • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

    • Filter the resulting precipitate and wash it thoroughly with cold water.

    • Dry the collected solid under vacuum to yield 4-formylbenzamidoxime.

Step 2: Synthesis of this compound

This protocol describes the cyclization of 4-formylbenzamidoxime to the final product using acetic anhydride.[1]

  • Materials:

    • 4-Formylbenzamidoxime

    • Acetic anhydride

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Suspend 4-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq) in a round-bottom flask.

    • Heat the mixture to reflux for several hours, monitoring the reaction's progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the cooled reaction mixture into ice-water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for clarity and reproducibility.

Synthesis_Step_1 cluster_0 Step 1: Synthesis of 4-Formylbenzamidoxime start Start: 4-Cyanobenzaldehyde reactants Add Hydroxylamine HCl and NaHCO3 in EtOH/H2O start->reactants reflux Reflux reactants->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry product Product: 4-Formylbenzamidoxime dry->product

Workflow for the synthesis of 4-Formylbenzamidoxime.

Synthesis_Step_2 cluster_1 Step 2: Synthesis of this compound start Start: 4-Formylbenzamidoxime reactants Add Acetic Anhydride start->reactants reflux Reflux reactants->reflux cool Cool to RT reflux->cool quench Pour into Ice-Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 (aq) and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Product: this compound purify->product

Workflow for the synthesis of the final product.

References

The 1,2,4-Oxadiazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-oxadiazole ring, a five-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its significance stems from its unique physicochemical properties, acting as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and modulate target selectivity.[2][4] This technical guide delves into the core biological significance of the 1,2,4-oxadiazole scaffold, offering insights for researchers, scientists, and drug development professionals. We will explore its diverse therapeutic applications, underlying mechanisms of action, and key structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

A Versatile Pharmacophore with a Wide Therapeutic Index

The 1,2,4-oxadiazole nucleus is a constituent of numerous compounds exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antifungal properties.[2][5][6] This versatility makes it a highly attractive framework for the development of novel therapeutic agents against a multitude of diseases.

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[5][7] For instance, certain derivatives have shown efficacy against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and colon cancer (CaCo-2) cell lines.[5][7] The mechanism of their anticancer action is often multifaceted, involving the inhibition of crucial enzymes and signaling pathways. One notable example is the inhibition of the RET (Rearranged during Transfection) signaling pathway, where a 1,2,4-oxadiazole-containing compound showed potent enzymatic inhibition and blocked the proliferation of cells with RET gatekeeper mutations.[3]

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory potential of the 1,2,4-oxadiazole scaffold is well-documented.[2] Derivatives have been shown to inhibit key inflammatory mediators. Furthermore, in the realm of neuroprotection, certain 1,2,4-oxadiazole compounds have demonstrated the ability to protect against oxidative stress-induced neuronal cell death.[8] One mechanism involves the activation of the Nuclear Factor Erythroid 2-related factor (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[3][8] Activation of Nrf2 leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[8]

Antimicrobial and Antifungal Applications

The 1,2,4-oxadiazole scaffold is a key component in the development of novel antimicrobial and antifungal agents.[6][9] These compounds have shown activity against a range of pathogens, including multi-drug resistant bacteria and various fungal strains.[3][6] For example, specific derivatives have exhibited significant antifungal activity against plant pathogenic fungi by potentially inhibiting succinate dehydrogenase (SDH).[10]

Quantitative Analysis of Biological Activity

The biological efficacy of 1,2,4-oxadiazole derivatives is quantified through various in vitro assays, with IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values being key metrics for comparison. The following tables summarize the reported activities of selected 1,2,4-oxadiazole compounds across different therapeutic areas.

Compound IDTarget/Cell LineBiological ActivityIC50/EC50 (µM)Reference
Anticancer Agents
Compound 22 RET enzymeEnzyme Inhibition0.0073[3]
V804M mutant cellAntiproliferative0.4418[3]
14a-d MCF-7, A549, A375Antiproliferative0.12 - 2.78[5]
18a-c MCF-7, A549, MDA MB-231AntiproliferativeSub-micromolar[5]
2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleCaCo-2Anticancer4.96[7]
[2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanolDLD1Anticancer0.35[7]
Antifungal Agents
Compound 4f E. turcicumAntifungal29.14 (µg/mL)[10]
C. capsicaAntifungal8.81 (µg/mL)[10]
Compound 4q R. solaniAntifungal38.88 (µg/mL)[10]
C. capsicaAntifungal41.67 (µg/mL)[10]
Opioid Receptor Modulators
Compound 45 KORReceptor Binding0.0008[3]
MORReceptor Binding0.110[3]
DORReceptor Binding6.5[3]

Key Signaling Pathways

The biological effects of 1,2,4-oxadiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Oxadiazole 1,2,4-Oxadiazole Inhibitor (e.g., Cmpd 22) Oxadiazole->RET Inhibits (IC50 = 7.3 nM)

Caption: RET Signaling Pathway Inhibition by a 1,2,4-Oxadiazole Derivative.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocates and binds HO1 HO-1 Gene Expression ARE->HO1 Activates Oxadiazole 1,2,4-Oxadiazole Derivative (e.g., Cmpd 24) Oxadiazole->Keap1_Nrf2 Promotes dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation

Caption: Activation of the Nrf2 Antioxidant Pathway by a 1,2,4-Oxadiazole.

Experimental Protocols

The synthesis of the 1,2,4-oxadiazole core and the evaluation of its biological activity involve standardized and reproducible experimental procedures.

General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

The classical and widely used method for constructing the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride.[1]

Materials:

  • Substituted Amidoxime (1.0 eq)

  • Substituted Acyl Chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.[1]

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.[1]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[1]

Synthesis_Workflow Start Start Materials: Amidoxime & Acyl Chloride Reaction Reaction in Pyridine (0°C to Reflux) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Silica Gel Chromatography Workup->Purification Product Pure 3,5-Disubstituted 1,2,4-Oxadiazole Purification->Product Characterization Spectroscopic Characterization (NMR, MS) Product->Characterization Bioassay Biological Activity Screening Product->Bioassay

Caption: General Experimental Workflow for Synthesis and Evaluation.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1,2,4-Oxadiazole test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the 1,2,4-oxadiazole compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion

The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new and effective therapeutic agents. Its favorable physicochemical properties and synthetic accessibility make it an ideal starting point for the design of novel drugs targeting a wide range of diseases. The insights provided in this guide, from quantitative biological data to detailed experimental protocols and pathway visualizations, are intended to empower researchers in their quest to harness the full therapeutic potential of this remarkable heterocyclic system. Future research will undoubtedly uncover new biological activities and mechanisms of action associated with this versatile scaffold, further solidifying its importance in medicinal chemistry.

References

The Multifaceted Therapeutic Potential of Benzaldehyde Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde, the archetypal aromatic aldehyde, and its extensive family of derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current research landscape, with a particular focus on the anticancer, antimicrobial, antioxidant, and anti-inflammatory applications of these compounds. By consolidating quantitative pharmacological data, detailing key experimental protocols, and visualizing the intricate signaling pathways involved, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics. The inherent structural simplicity and synthetic tractability of the benzaldehyde core offer a fertile ground for the generation of diverse chemical libraries, paving the way for the identification of next-generation drug candidates with enhanced potency and selectivity.

Introduction

Benzaldehyde, a naturally occurring compound responsible for the characteristic aroma of almonds, has a long history of use in the food and fragrance industries. Beyond its organoleptic properties, the benzaldehyde scaffold has garnered significant attention in medicinal chemistry due to its privileged structural motifs that can interact with a variety of biological targets. The reactivity of the aldehyde functional group, coupled with the potential for diverse substitutions on the aromatic ring, allows for the facile synthesis of a vast array of derivatives with tailored physicochemical and pharmacological properties. This guide delves into the core therapeutic areas where benzaldehyde derivatives have shown considerable promise, supported by robust scientific evidence.

Anticancer Applications

A growing body of evidence highlights the potent anticancer activity of various benzaldehyde derivatives against a range of human cancer cell lines. The primary mechanisms underpinning their cytotoxic effects include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways integral to cancer cell proliferation and survival.

Quantitative Anticancer Activity

The cytotoxic efficacy of benzaldehyde derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The following table summarizes the IC50 values of representative benzaldehyde derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzyloxybenzaldehyde Derivatives 2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2)WEHI-3 (Murine Leukemia)5[1]
2-(benzyloxy)benzaldehydeHL-60 (Human Leukemia)1-10[2]
2-(benzyloxy)-4-methoxybenzaldehydeHL-60 (Human Leukemia)1-10[2]
2-(benzyloxy)-5-methoxybenzaldehydeHL-60 (Human Leukemia)1-10[2]
2-(benzyloxy)-5-chlorobenzaldehydeHL-60 (Human Leukemia)1-10[2]
2-[(2-chlorobenzyl)oxy]benzaldehydeHL-60 (Human Leukemia)1-10[2]
2-[(4-chlorobenzyl)oxy]benzaldehydeHL-60 (Human Leukemia)1-10[2]
Salicylaldehyde Benzoylhydrazones Compound 1 (3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone)BV-173 (Leukemia)>10[3]
Compound 1 (3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone)K-562 (Leukemia)>10[3]
Compound 1 (3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone)SKW-3 (Leukemia)>10[3]
Compound 1 (3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone)AR-230 (Leukemia)>10[3]
Compound 1 (3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone)HL-60 (Leukemia)>10[3]
Compound 2BV-173 (Leukemia)<1[3]
Compound 3K-562 (Leukemia)<1[3]
Compound 4SKW-3 (Leukemia)<1[3]
Compound 5AR-230 (Leukemia)<1[3]
Signaling Pathways in Anticancer Activity

The anticancer effects of benzaldehyde derivatives are often mediated through the modulation of critical signaling pathways that regulate cell fate.

Many benzaldehyde derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For instance, certain benzyloxybenzaldehyde derivatives have been shown to induce apoptosis in HL-60 leukemia cells.[2]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 self-cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 activates Benzaldehyde Derivative Benzaldehyde Derivative DNA Damage DNA Damage Benzaldehyde Derivative->DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion activates Bax/Bak Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 cleavage Caspase-9->Pro-caspase-3 activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis signaling pathways induced by benzaldehyde derivatives.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that promotes cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Some benzaldehyde derivatives have been found to inhibit this pathway, thereby halting uncontrolled cancer cell growth.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Benzaldehyde Derivative Benzaldehyde Derivative Benzaldehyde Derivative->Raf inhibits Benzaldehyde Derivative->MEK inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by benzaldehyde derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzaldehyde derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzaldehyde derivative in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with benzaldehyde derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of benzaldehyde derivative in 96-well plate B->C D Incubate for 18-24h C->D E Visually assess for growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) activates transcription of Inflammation Inflammation Pro-inflammatory Genes (iNOS, COX-2)->Inflammation Benzaldehyde Derivative Benzaldehyde Derivative Benzaldehyde Derivative->IKK Complex inhibits

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of 3,5-Disubstituted 1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring system, a five-membered heterocycle, has carved a significant niche in the landscape of medicinal chemistry. First synthesized in 1884, it took nearly a century for its true potential to be unlocked. Today, 3,5-disubstituted 1,2,4-oxadiazoles are recognized as a "privileged scaffold," frequently incorporated into a diverse array of biologically active molecules. Their metabolic stability and ability to act as bioisosteres for ester and amide functionalities have made them a cornerstone in modern drug discovery programs. This technical guide provides an in-depth exploration of the historical milestones, key synthetic advancements, and practical experimental methodologies for the preparation of these versatile compounds.

A Journey Through Time: The History of the 1,2,4-Oxadiazole Core

The story of the 1,2,4-oxadiazole begins in 1884 with the pioneering work of Tiemann and Krüger.[1][2] Their initial synthesis laid the groundwork for all subsequent explorations of this heterocyclic system. However, for many decades, the 1,2,4-oxadiazole remained a chemical curiosity rather than a focal point of intensive research. It was not until the mid-20th century that chemists began to systematically investigate its properties and synthetic accessibility.

A significant turning point came with the recognition of the 1,2,4-oxadiazole moiety as a bioisostere for amide and ester groups.[2] This realization, coupled with the inherent chemical stability of the ring, propelled its adoption in medicinal chemistry. Researchers discovered that replacing metabolically labile ester or amide functionalities with a 1,2,4-oxadiazole ring could enhance the pharmacokinetic profile of a drug candidate without compromising its biological activity. This strategy has since been successfully applied to a wide range of therapeutic targets, leading to the development of compounds with anti-inflammatory, anticancer, antiviral, and other pharmacological properties.[1]

Constructing the Core: Foundational and Modern Synthetic Strategies

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has evolved significantly from the initial methods. While the classical approaches remain relevant, a plethora of modern, more efficient protocols have been developed to meet the demands of high-throughput synthesis and library generation.

Classical Synthetic Methodologies

Two primary classical routes have been instrumental in the development of 1,2,4-oxadiazole chemistry:

  • Acylation of Amidoximes (Tiemann and Krüger Synthesis): This foundational method involves the reaction of an amidoxime with an acylating agent, typically an acyl chloride, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.[2]

  • 1,3-Dipolar Cycloaddition: This approach utilizes the [3+2] cycloaddition of a nitrile oxide with a nitrile to construct the heterocyclic ring.[3][4] While versatile, this method can sometimes be limited by the reactivity of the nitrile dipolarophile.[5]

Modern Synthetic Innovations

In recent years, the focus has shifted towards developing more efficient, one-pot, and environmentally friendly synthetic procedures. These advancements have been crucial for the rapid synthesis of diverse libraries of 1,2,4-oxadiazoles for drug screening. Key modern methodologies include:

  • One-Pot Synthesis from Nitriles and Carboxylic Acids: This streamlined approach generates the amidoxime in situ from a nitrile and hydroxylamine, which then reacts with a carboxylic acid in the same reaction vessel to yield the final 3,5-disubstituted 1,2,4-oxadiazole.[1]

  • Room-Temperature Synthesis in Superbase Media: The use of superbases like NaOH in DMSO allows for the efficient one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at ambient temperatures.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of 1,2,4-oxadiazoles, often leading to higher yields and shorter reaction times compared to conventional heating.

Data Presentation: A Comparative Look at Synthetic Yields

The following table summarizes the reported yields for various synthetic methods leading to 3,5-disubstituted 1,2,4-oxadiazoles, providing a quantitative comparison of their efficiencies.

Synthesis MethodStarting MaterialsReagents/ConditionsReaction TimeYield (%)Reference(s)
Classical Amidoxime AcylationAmidoxime, Acyl ChloridePyridine, Reflux6-12 hoursFair to Good[2]
1,3-Dipolar CycloadditionAmidoxime, Nitrilep-TsOH, ZnCl₂, 80 °C5-8 hoursGood[3][4]
One-Pot from Nitriles & Carboxylic AcidsNitrile, Carboxylic AcidNH₂OH·HCl, TEA, EDC, HOAt24h (coupling), 3h (cyclization)Moderate[1]
One-Pot in Superbase MediumAmidoxime, Carboxylic Acid EsterNaOH, DMSO, Room Temp.4-24 hours11-90%[6][7]
Vilsmeier Reagent Mediated SynthesisAmidoxime, Carboxylic AcidVilsmeier Reagent, Et₃N, CH₂Cl₂3 hours61-93%[7]
Copper-Catalyzed Oxidative CyclizationAmidine, MethylareneCu CatalystNot SpecifiedModerate to Good[7]

Experimental Protocols: Detailed Methodologies for Key Syntheses

This section provides detailed, step-by-step protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using both classical and modern methods.

Protocol 1: Classical Synthesis via Amidoxime Acylation (Tiemann and Krüger Method)[2]

Materials:

  • Substituted Amidoxime (1.0 eq)

  • Substituted Acyl Chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.

Protocol 2: Modern One-Pot Synthesis from Nitriles and Carboxylic Acids[1]

Materials:

  • Substituted Nitrile (1.0 eq)

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Ethanol

  • Substituted Carboxylic Acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (20 wt% solution in DMF)

  • Chloroform (for extraction)

  • Water

Procedure:

  • Amidoxime Formation: In a sealed vial, shake a mixture of the substituted nitrile, hydroxylamine hydrochloride, and triethylamine in ethanol at room temperature for 6 hours.

  • Heat the reaction mixture at 70 °C for 16 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Coupling and Cyclodehydration: To the crude amidoxime, add the substituted carboxylic acid, EDC, and the HOAt solution in DMF.

  • Shake the mixture at room temperature for 24 hours.

  • Add triethylamine (1.0 eq) and heat the reaction vial at 100 °C for 3 hours.

  • Work-up: Add water to the reaction mixture and extract with chloroform.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the synthesis and application of 3,5-disubstituted 1,2,4-oxadiazoles.

G cluster_synthesis General Synthetic Workflow for 1,2,4-Oxadiazole Library Start Starting Materials (Nitriles, Carboxylic Acids) Amidoxime Amidoxime Formation Start->Amidoxime Coupling O-Acylation (Coupling) Amidoxime->Coupling Cyclization Cyclodehydration Coupling->Cyclization Purification Purification Cyclization->Purification Library 1,2,4-Oxadiazole Library Purification->Library

Caption: A generalized workflow for the synthesis of a 1,2,4-oxadiazole library.

G cluster_pathway Signaling Pathway of a GPR119 Agonist Agonist 1,2,4-Oxadiazole GPR119 Agonist GPR119 GPR119 Agonist->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes G cluster_screening High-Throughput Screening Workflow Library 1,2,4-Oxadiazole Library Plate Compound Plating (96/384-well) Library->Plate Assay Target-Based Assay (e.g., Enzyme Inhibition) Plate->Assay Detection Signal Detection (e.g., Fluorescence) Assay->Detection Data Data Analysis Detection->Data Hits Hit Identification Data->Hits

References

Methodological & Application

Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde from 4-Cyanobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, a valuable building block in medicinal chemistry. The synthesis is a robust two-step process commencing with the conversion of commercially available 4-cyanobenzaldehyde to the intermediate, N'-hydroxy-4-formylbenzimidamide. This is followed by a cyclization reaction with acetic anhydride to yield the final product. This guide presents a comprehensive overview of the synthetic pathway, detailed experimental procedures, and characterization data.

Introduction

The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its role as a bioisostere for amides and esters, which can impart improved metabolic stability and pharmacokinetic properties to drug candidates. The target molecule, this compound, incorporates this privileged heterocycle and a reactive aldehyde functionality, making it a versatile intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents. The aldehyde group serves as a convenient handle for further chemical modifications, such as the formation of Schiff bases, chalcones, and other derivatives for structure-activity relationship (SAR) studies.

Synthetic Pathway Overview

The synthesis of this compound from 4-cyanobenzaldehyde proceeds via a two-step sequence:

  • Step 1: Synthesis of N'-hydroxy-4-formylbenzimidamide. 4-Cyanobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding amidoxime intermediate.

  • Step 2: Synthesis of this compound. The N'-hydroxy-4-formylbenzimidamide intermediate undergoes a cyclization reaction with acetic anhydride, which serves as both the acylating agent and the dehydrating medium, to form the desired 5-methyl-1,2,4-oxadiazole ring.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Cyanobenzaldehyde4-formylbenzonitrileC₈H₅NO131.13White crystalline powder
N'-hydroxy-4-formylbenzimidamideN'-hydroxy-4-formylbenzimidamideC₈H₈N₂O₂164.16White to off-white solid
This compoundThis compoundC₁₀H₈N₂O₂188.18White to pale yellow solid

Table 2: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
14-Cyanobenzaldehyde → N'-hydroxy-4-formylbenzimidamideHydroxylamine hydrochloride, Sodium carbonateEthanol/Water60-704~88
2N'-hydroxy-4-formylbenzimidamide → this compoundAcetic anhydrideAcetic anhydrideReflux2-4High

Note: The yield for Step 2 is generally high, though a specific value from a dedicated synthesis of this exact compound is not available in the cited literature. Optimization may be required.

Experimental Protocols

Step 1: Synthesis of N'-hydroxy-4-formylbenzimidamide

This protocol is adapted from a similar synthesis of N'-hydroxy-4-methylbenzimidamide.[1]

Materials:

  • 4-Cyanobenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium carbonate (1.6 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • To the stirred suspension, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.6 eq).

  • Heat the reaction mixture to 60-70°C and maintain it at this temperature for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude N'-hydroxy-4-formylbenzimidamide can be purified by column chromatography on silica gel or used directly in the next step if purity is deemed sufficient.

Step 2: Synthesis of this compound

This protocol is a general method for the cyclization of amidoximes with acetic anhydride.[1]

Materials:

  • N'-hydroxy-4-formylbenzimidamide (1.0 eq)

  • Acetic anhydride (5-10 eq)

  • Ice-water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Suspend N'-hydroxy-4-formylbenzimidamide (1.0 eq) in acetic anhydride (5-10 eq) in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture into ice-water with stirring.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data (Predicted)

Note: The following data is predicted based on the analysis of similar structures and has not been experimentally confirmed for this specific compound in the available literature.

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 8.2 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 2.7 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 191.5, 168.0, 165.0, 137.0, 132.5, 130.0, 128.0, 12.0.

  • IR (KBr, cm⁻¹): ~2920 (C-H), ~1705 (C=O, aldehyde), ~1610 (C=N), ~1580 (C=C, aromatic).

  • Mass Spectrometry (EI): m/z 188 [M]⁺.

Mandatory Visualizations

SynthesisWorkflow cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: Oxadiazole Cyclization start1 4-Cyanobenzaldehyde reagents1 Hydroxylamine HCl, Sodium Carbonate start1->reagents1 conditions1 Ethanol/Water 60-70°C, 4h reagents1->conditions1 intermediate N'-hydroxy-4-formylbenzimidamide conditions1->intermediate reagents2 Acetic Anhydride intermediate->reagents2 conditions2 Reflux 2-4h reagents2->conditions2 product This compound conditions2->product

Caption: Synthetic workflow for this compound.

SignalingPathways cluster_logic Synthetic Logic Nitrile Aromatic Nitrile (4-Cyanobenzaldehyde) Amidoxime Amidoxime Intermediate Nitrile->Amidoxime Hydroxylamine Addition Oxadiazole 5-Methyl-1,2,4-Oxadiazole (Final Product) Amidoxime->Oxadiazole Cyclization with Acetic Anhydride

Caption: Logical relationship of the key transformations in the synthesis.

References

Application Notes and Protocols for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a crucial pharmacophore in modern drug discovery, frequently employed as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties. This document provides detailed experimental protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles commencing from amidoximes. Key methodologies, including classical acylation, coupling agent-mediated reactions, one-pot procedures in superbasic media, and microwave-assisted synthesis, are presented. Quantitative data on reaction parameters and yields are systematically tabulated for comparative analysis. Furthermore, graphical representations of the experimental workflows are provided to facilitate a comprehensive understanding of the synthetic pathways.

Introduction

The synthesis of 1,2,4-oxadiazoles is a pivotal transformation in medicinal chemistry. The most prevalent and versatile approach involves the condensation of an amidoxime with a carboxylic acid derivative, which proceeds through an O-acylamidoxime intermediate that subsequently undergoes cyclodehydration to furnish the desired heterocyclic core.[1][2][3] Variations of this fundamental strategy have been developed to improve reaction efficiency, expand substrate scope, and simplify purification procedures.[2][4] This application note details several robust and widely adopted protocols for this transformation.

Key Synthetic Methodologies

The formation of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid or its derivative can be broadly categorized into a two-step process: O-acylation of the amidoxime followed by intramolecular cyclization.[4] Modern protocols often telescope these steps into a one-pot procedure.[2][4]

Diagram of the General Synthetic Workflow

G Amidoxime Amidoxime O_Acylamidoxime O-Acylamidoxime Intermediate Amidoxime->O_Acylamidoxime O-Acylation Acylating_Agent Acylating Agent (Carboxylic Acid, Acyl Chloride, Anhydride, Ester) Acylating_Agent->O_Acylamidoxime Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole O_Acylamidoxime->Oxadiazole Cyclodehydration (Heat or Base)

Caption: General reaction pathway for 1,2,4-oxadiazole synthesis.

Experimental Protocols

Protocol 1: Classical Synthesis via Acyl Chloride (Tiemann & Krüger Method)

This method involves the acylation of an amidoxime with an acyl chloride, followed by thermal cyclodehydration.[2]

Materials:

  • Substituted Amidoxime (1.0 eq)

  • Substituted Acyl Chloride (1.1 eq)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing DCM and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.[2]

Diagram of the Classical Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Amidoxime\nin Pyridine Dissolve Amidoxime in Pyridine Cool to 0 C Cool to 0 C Dissolve Amidoxime\nin Pyridine->Cool to 0 C Add Acyl Chloride Add Acyl Chloride Cool to 0 C->Add Acyl Chloride Warm to RT Warm to RT Add Acyl Chloride->Warm to RT Reflux (6-12h) Reflux (6-12h) Warm to RT->Reflux (6-12h) Monitor by TLC Monitor by TLC Reflux (6-12h)->Monitor by TLC Quench with NaHCO3 Quench with NaHCO3 Monitor by TLC->Quench with NaHCO3 Extract with DCM Extract with DCM Quench with NaHCO3->Extract with DCM Dry & Concentrate Dry & Concentrate Extract with DCM->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography

Caption: Step-by-step workflow for the classical synthesis.

Protocol 2: One-Pot Synthesis in a Superbase Medium

This modern protocol allows for the direct synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature.[2][4][5]

Materials:

  • Substituted Amidoxime (1.0 eq)

  • Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

  • Sodium Hydroxide (powdered, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Cold Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.[2][5]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Protocol 3: Microwave-Assisted Synthesis with a Coupling Agent

Microwave irradiation significantly accelerates the reaction between a carboxylic acid and an amidoxime in the presence of a coupling agent.[3]

Materials:

  • Substituted Carboxylic Acid (1.0 eq)

  • Substituted Amidoxime (1.2 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.5 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the substituted carboxylic acid, substituted amidoxime, HBTU, and DIEA in THF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 10-20 minutes.[3]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 1,2,4-oxadiazole.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes.

Acylating Agent Base/Catalyst Solvent Temp (°C) Time (h) Yield (%) Ref
Acyl ChloridePyridinePyridineReflux6-12Low-Good[2]
Acyl ChlorideTBAFTHFRT1-16Good[4]
Carboxylic AcidEDC/DCC/CDIVariousRT-HighVariableGood[1]
Carboxylic AcidVilsmeier ReagentCH₂Cl₂RT361-93[4]
Carboxylic Acid EsterNaOHDMSORT4-2411-90[2][4]
Carboxylic AcidHBTU/DIEA (Microwave)THF1500.25High[3]
Dicarboxylic Acid AnhydrideNaOHDMSORTVariableGood[4]

Note: Yields are highly dependent on the specific substrates used.

Concluding Remarks

The synthesis of 1,2,4-oxadiazoles from amidoximes is a well-established and highly adaptable process critical to the field of medicinal chemistry. The choice of protocol depends on the available starting materials, desired scale, and equipment. The one-pot superbase method offers operational simplicity for a wide range of substrates, while microwave-assisted synthesis provides a rapid route to these valuable heterocycles. The classical methods, though sometimes requiring harsher conditions, remain reliable and foundational. Researchers are encouraged to select and optimize the protocol best suited for their specific synthetic targets.

References

Application Notes and Protocols for the Derivatization of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aldehyde group of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. This compound serves as a versatile scaffold in medicinal chemistry, and its derivatization can lead to the discovery of novel therapeutic agents. The 1,2,4-oxadiazole moiety is a known pharmacophore present in various biologically active molecules, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial properties. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).

Overview of Derivatization Strategies

The aldehyde group of this compound can be derivatized through several classical organic reactions to generate a library of compounds for biological screening. Key strategies include:

  • Reductive Amination: Formation of a C-N bond to synthesize secondary or tertiary amines.

  • Wittig Reaction: Formation of a C=C bond to generate alkenes.

  • Aldol Condensation: Formation of α,β-unsaturated ketones (chalcones).

  • Imine, Oxime, and Hydrazone Formation: Condensation reactions with primary amines, hydroxylamine, and hydrazines, respectively.

These derivatizations allow for the introduction of various functional groups and structural motifs, which can significantly impact the pharmacological properties of the parent molecule.

Experimental Protocols

The following sections provide detailed experimental protocols for the derivatization of the aldehyde group of this compound.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds via the in situ formation of an imine intermediate, which is then reduced to the corresponding amine.[1][2]

Protocol:

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

    • Add the desired primary or secondary amine (1.0-1.2 eq).

    • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

    • Stir the reaction mixture at room temperature for 1-4 hours. The formation of the imine can be monitored by TLC or LC-MS.

  • Reduction:

    • Once imine formation is significant, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is a mild and effective choice for this step. Sodium cyanoborohydride (NaBH₃CN) can also be used, typically with the addition of a weak acid like acetic acid to facilitate the reduction of the iminium ion.[3]

    • Continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.

Workflow for Reductive Amination

Reductive_Amination_Workflow start Start dissolve Dissolve Aldehyde in Solvent start->dissolve add_amine Add Amine (and Base if needed) dissolve->add_amine stir_imine Stir for Imine Formation (1-4h) add_amine->stir_imine add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) stir_imine->add_reducing_agent stir_reduction Stir for Reduction (12-24h) add_reducing_agent->stir_reduction quench Quench with NaHCO₃ (aq) stir_reduction->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Final Amine Product purify->product

Figure 1: General workflow for the reductive amination of this compound.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[4][5]

Protocol:

  • Ylide Preparation (if not commercially available):

    • Suspend the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq) in a dry aprotic solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C or below.

    • Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Stir the mixture for 30-60 minutes at the same temperature.

  • Wittig Reaction:

    • Dissolve this compound (1.0 eq) in a dry aprotic solvent.

    • Slowly add the aldehyde solution to the pre-formed ylide solution at low temperature.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or column chromatography. Purification by column chromatography on silica gel will yield the desired alkene derivative.

Workflow for the Wittig Reaction

Wittig_Reaction_Workflow start Start prepare_ylide Prepare Ylide from Phosphonium Salt and Base start->prepare_ylide dissolve_aldehyde Dissolve Aldehyde in Dry Solvent start->dissolve_aldehyde add_aldehyde Add Aldehyde Solution to Ylide prepare_ylide->add_aldehyde dissolve_aldehyde->add_aldehyde stir_reaction Stir at Room Temp (2-12h) add_aldehyde->stir_reaction quench Quench with Water or NH₄Cl (aq) stir_reaction->quench extract Extract with Organic Solvent quench->extract purify Purify (Crystallization or Chromatography) extract->purify product Final Alkene Product purify->product

Figure 2: General workflow for the Wittig reaction with this compound.

Aldol Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation, a type of aldol condensation, is used to synthesize chalcones by reacting an aromatic aldehyde with a ketone in the presence of a base.[6][7]

Protocol:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) and the desired ketone (e.g., acetophenone, 1.0 eq) in ethanol in a round-bottom flask.

    • Prepare a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in water or ethanol.

  • Condensation:

    • Slowly add the basic solution to the stirred solution of the aldehyde and ketone at room temperature.

    • Continue stirring at room temperature for several hours (typically 2-24 hours). The formation of a precipitate often indicates product formation.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker of ice water.

    • If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water to remove the base.

    • If an oil forms, extract it with an appropriate organic solvent.

    • The crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol.

Workflow for Chalcone Synthesis

Chalcone_Synthesis_Workflow start Start dissolve_reactants Dissolve Aldehyde and Ketone in Ethanol start->dissolve_reactants add_base Add Aqueous or Ethanolic Base dissolve_reactants->add_base stir_reaction Stir at Room Temp (2-24h) add_base->stir_reaction precipitate Pour into Ice Water and Collect Precipitate stir_reaction->precipitate wash Wash with Cold Water precipitate->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Final Chalcone Product recrystallize->product

Figure 3: General workflow for the synthesis of chalcones from this compound.

Imine, Oxime, and Hydrazone Formation

These derivatives are formed through the condensation of the aldehyde with a primary amine, hydroxylamine, or hydrazine, respectively.

Protocol for Imine (Schiff Base) Formation:

  • Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in a suitable solvent like ethanol or methanol.[8]

  • Add a catalytic amount of a weak acid, such as acetic acid (a few drops).

  • Stir the mixture at room temperature or with gentle heating for 1-6 hours.

  • The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Protocol for Oxime Formation:

  • Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

  • Add a base, such as sodium acetate or pyridine, to neutralize the HCl and free the hydroxylamine.

  • Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours.

  • The oxime product usually precipitates upon cooling or after the addition of water. Collect the solid by filtration and wash with water. Recrystallization can be performed if necessary.

Protocol for Hydrazone Formation:

  • Dissolve this compound (1.0 eq) in ethanol or methanol.

  • Add a solution of hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0 eq) in the same solvent.

  • A catalytic amount of acetic acid can be added to accelerate the reaction.

  • Stir the mixture at room temperature for 1-4 hours. The hydrazone product often precipitates and can be collected by filtration.

Quantitative Data

The following table summarizes expected yields for the derivatization of aromatic aldehydes, which can be used as a general reference. Actual yields for this compound may vary and should be determined experimentally.

Derivatization ReactionReagentsTypical Yield (%)Reference
Reductive AminationPrimary/Secondary Amine, NaBH(OAc)₃70-95[1]
Wittig ReactionPhosphonium Ylide60-90[4]
Aldol CondensationKetone, NaOH or KOH50-95[6]
Imine FormationPrimary Amine, Acetic Acid (cat.)80-98[8]
Oxime FormationHydroxylamine HCl, Base85-95N/A
Hydrazone FormationHydrazine/Substituted Hydrazine80-95N/A

Biological Context and Signaling Pathways

Derivatives of 1,2,4-oxadiazoles have been reported to modulate various biological signaling pathways, making them attractive for drug discovery. While specific data for derivatives of this compound is limited, related compounds have shown activity in the following areas:

  • Anticancer Activity: Some 1,2,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells. Potential mechanisms could involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway or the activation of the Nrf2 antioxidant response element pathway.[7]

  • Enzyme Inhibition: Hydrazone derivatives, in particular, are known to act as enzyme inhibitors. For instance, they have been investigated as inhibitors of monoamine oxidase (MAO), which is a target for antidepressants.

Hypothetical Signaling Pathway Modulation by 1,2,4-Oxadiazole Derivatives

Signaling_Pathway cluster_cell Cell receptor Receptor pi3k PI3K receptor->pi3k Growth Factor akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation nrf2_complex Keap1-Nrf2 Complex nrf2 Nrf2 nrf2_complex->nrf2 Dissociation are ARE nrf2->are Translocation to Nucleus antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes oxadiazole 1,2,4-Oxadiazole Derivative oxadiazole->akt Inhibition oxadiazole->nrf2_complex Activation

Figure 4: Potential modulation of PI3K/Akt/mTOR and Nrf2 signaling pathways by 1,2,4-oxadiazole derivatives.

Disclaimer: The protocols and data presented are for informational purposes and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions with 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Knoevenagel condensation reactions using 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. This particular benzaldehyde derivative is of interest in medicinal chemistry due to the presence of the 1,2,4-oxadiazole ring, a heterocycle known for its diverse biological activities and its role as a bioisosteric replacement for other functional groups in drug design. The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that is pivotal in the synthesis of α,β-unsaturated compounds, which are key intermediates in the production of pharmaceuticals and other fine chemicals.[1][2][3]

Introduction to Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1][3][4] The reaction is generally catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde.[3]

The reaction's versatility allows for the use of a wide range of active methylene compounds, including malonic esters, malononitrile, cyanoacetic acid, and β-ketoesters.[4][5] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction rate and yield. Modern protocols often employ greener methodologies, such as using water as a solvent, solvent-free conditions, or heterogeneous catalysts to simplify purification and reduce environmental impact.[1][6][7]

Reaction Mechanism and Signaling Pathway

The mechanism of the Knoevenagel condensation can proceed through two primary pathways depending on the catalyst used.

  • Direct Enolate Pathway: A weak base deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate undergoes dehydration to form the final product.[1]

  • Iminium Ion Pathway: When a primary or secondary amine is used as a catalyst, it can react with the benzaldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the aldehyde itself, leading to a faster reaction with the enolate of the active methylene compound.[1]

Knoevenagel_Mechanism cluster_activation Activation of Methylene Compound cluster_aldehyde_activation Aldehyde Activation (Iminium Pathway) cluster_condensation Condensation and Dehydration Active Methylene Z-CH₂-Z' Enolate Enolate (Z-CH⁻-Z') Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Intermediate β-Hydroxy Intermediate Enolate->Intermediate Nucleophilic Attack on Aldehyde/Iminium Enolate->Intermediate Aldehyde Ar-CHO Iminium Iminium Ion [Ar-CH=NR₂]⁺ Aldehyde->Iminium Condensation Aldehyde->Intermediate Slower Reaction Amine R₂NH Iminium->Intermediate Faster Reaction Product α,β-Unsaturated Product Ar-CH=C(Z)Z' Intermediate->Product Dehydration (-H₂O) Experimental_Workflow start Start reactants Combine Aldehyde, Active Methylene Compound, Catalyst, and Solvent start->reactants reaction Heat and Stir (e.g., Reflux) reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Filtration/Evaporation) monitoring->workup Complete purification Purify Crude Product (Recrystallization) workup->purification characterization Characterize Final Product (NMR, IR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Wittig Reaction of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Wittig reaction of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde to synthesize the corresponding stilbene derivative. The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2] This protocol outlines the preparation of the necessary phosphonium ylide, the Wittig reaction itself, and the subsequent purification and characterization of the product. The resulting stilbene derivative, incorporating a 1,2,4-oxadiazole moiety, is of interest in medicinal chemistry due to the diverse biological activities associated with both stilbenes and oxadiazoles.

Introduction

The Wittig reaction, discovered by Georg Wittig, is a cornerstone of modern organic synthesis.[3] It involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound to yield an alkene and triphenylphosphine oxide.[3][4] The reaction's reliability and high degree of functional group tolerance make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals.[5] Stilbene derivatives, in particular, are a class of compounds with significant biological activities, and their synthesis via the Wittig reaction is a common strategy.[5][6][7] This protocol focuses on the synthesis of a novel stilbene derivative bearing a 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl group.

Reaction Scheme

The overall reaction involves two main stages: the preparation of the phosphonium salt and the Wittig reaction itself.

Stage 1: Preparation of Benzyltriphenylphosphonium Chloride

Stage 2: Wittig Reaction

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
This compoundCommercially Available/Synthesized>98%
TriphenylphosphineSigma-Aldrich99%
Benzyl chlorideSigma-Aldrich99%
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich>99.9%
Sodium Hydride (NaH), 60% dispersion in oilSigma-Aldrich
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Ethyl AcetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Anhydrous Magnesium SulfateSigma-Aldrich
Deuterated Chloroform (CDCl₃) for NMRCambridge Isotope Laboratories99.8%
Protocol 1: Preparation of Benzyltriphenylphosphonium Chloride
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.0 eq) and benzyl chloride (1.05 eq).

  • Add a suitable solvent such as toluene or chloroform.[8]

  • Heat the mixture to reflux for 2-4 hours.[8]

  • Allow the reaction mixture to cool to room temperature, during which the phosphonium salt will precipitate.

  • Collect the white solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting benzyltriphenylphosphonium chloride under vacuum. The product should be a white, crystalline solid.

Protocol 2: Wittig Reaction

Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as the ylide is sensitive to air and moisture.[3]

  • To a dry, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add benzyltriphenylphosphonium chloride (1.1 eq) to the stirred suspension of sodium hydride in THF.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red colored ylide indicates a successful reaction.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 3: Purification and Characterization
  • Purification: The crude product, which will be a mixture of (E)- and (Z)-isomers of 4-(5-methyl-1,2,4-oxadiazol-3-yl)-stilbene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.[6]

    • A typical eluent system would be a gradient of ethyl acetate in hexanes.

    • The less polar (E)-isomer will generally elute before the more polar (Z)-isomer.

  • Characterization: The purified isomers should be characterized by standard analytical techniques.

    • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and determining the isomeric ratio. The key diagnostic signals are the coupling constants (J) of the vinylic protons.[7]

      • (E)-isomer: Typically shows a large vicinal coupling constant (J) of 12-18 Hz for the vinylic protons.[9]

      • (Z)-isomer: Typically shows a smaller vicinal coupling constant (J) of 6-12 Hz.[9]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: The melting point of the purified solid can be compared to literature values if available, or used as a measure of purity.

Data Presentation

Table 1: Reagent Quantities (Example Scale)

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeEquivalents
This compound188.181.0188 mg1.0
Benzyltriphenylphosphonium chloride388.881.1428 mg1.1
Sodium Hydride (60%)24.001.248 mg1.2
Anhydrous THF--20 mL-

Table 2: Expected NMR Data for Stilbene Vinylic Protons

IsomerChemical Shift (δ, ppm)Coupling Constant (J, Hz)
(E)~7.1 - 7.3~12 - 18
(Z)~6.6 - 6.8~6 - 12

Visualizations

Wittig_Reaction_Pathway cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction Phosphonium_Salt [Ph₃P⁺CH₂Ph]Cl⁻ Ylide Ph₃P=CHPh (Ylide) Phosphonium_Salt->Ylide + Base Base NaH Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde Aldehyde This compound Product Stilbene Derivative + Ph₃PO Oxaphosphetane->Product

Caption: The Wittig reaction pathway.

Experimental_Workflow Start Start Prepare_Ylide Prepare Phosphonium Ylide from Benzyltriphenylphosphonium Chloride and NaH in THF Start->Prepare_Ylide React_Aldehyde React Ylide with This compound Prepare_Ylide->React_Aldehyde Quench_Workup Quench Reaction and Aqueous Workup React_Aldehyde->Quench_Workup Purify Purify Crude Product via Column Chromatography Quench_Workup->Purify Characterize Characterize Product by NMR, MS, and Melting Point Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the Wittig reaction.

References

Application Notes and Protocols for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde as a versatile synthetic intermediate in drug discovery and medicinal chemistry. The protocols detailed herein offer step-by-step instructions for its synthesis and its application in the preparation of biologically active molecules.

Introduction

This compound is a key building block in the synthesis of a variety of heterocyclic compounds. The 1,2,4-oxadiazole moiety is a recognized pharmacophore present in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The aldehyde functional group serves as a versatile handle for the construction of more complex molecular architectures, such as chalcones and Schiff bases, which are known to possess significant therapeutic potential.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is crucial for its proper handling, characterization, and utilization in various experimental setups.

PropertyValue
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance Solid
Predicted ¹H NMR Aldehyde proton (HC=O): δ 9.5–10.0 ppm (singlet); Aromatic protons (benzene ring): δ 7.5–8.5 ppm (multiplet); Methyl protons (-CH₃): δ ~2.5 ppm (singlet)
Predicted ¹³C NMR Carbonyl (C=O): δ ~190 ppm; Oxadiazole carbons: δ 160–170 ppm; Aromatic carbons: δ 120-140 ppm; Methyl carbon: δ ~15 ppm
Predicted IR Spectroscopy C=O stretching: ~1700 cm⁻¹; C=N stretching: ~1600 cm⁻¹

Synthesis of this compound

The synthesis of the title compound is a two-step process that begins with the formation of a 4-formylbenzamidoxime intermediate from 4-cyanobenzaldehyde, followed by cyclization with acetic anhydride to yield the final product.[6]

Experimental Workflow for Synthesis

cluster_0 Step 1: Synthesis of 4-Formylbenzamidoxime cluster_1 Step 2: Synthesis of this compound A0 4-Cyanobenzaldehyde A3 Reflux A0->A3 A1 Hydroxylamine Hydrochloride, Sodium Bicarbonate A1->A3 A2 Ethanol/Water A2->A3 A4 Work-up & Purification A3->A4 A5 4-Formylbenzamidoxime A4->A5 B0 4-Formylbenzamidoxime B2 Reflux B0->B2 B1 Acetic Anhydride B1->B2 B3 Work-up & Purification B2->B3 B4 This compound B3->B4

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Formylbenzamidoxime[6]

Materials:

  • 4-Cyanobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) to the suspension.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash it thoroughly with cold water.

  • Dry the solid under vacuum to yield 4-formylbenzamidoxime.

Protocol 2: Synthesis of this compound[6]

Materials:

  • 4-Formylbenzamidoxime

  • Acetic anhydride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Suspend 4-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq) in a round-bottom flask.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for synthesizing novel compounds with potential therapeutic applications, particularly as anticancer and antimicrobial agents.

Synthesis of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone. Derivatives of this compound can be readily converted into chalcones, which have shown promising cytotoxic effects against various cancer cell lines.[4][5]

The following table summarizes representative quantitative data for chalcone derivatives synthesized from a similar 1,2,4-oxadiazole benzaldehyde, demonstrating the potential of this class of compounds.

Compound IDYield (%)m.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
A1 [4]89154-1558.02 (d, J=6.4 Hz, 2H), 7.79 (d, J=8.8 Hz, 2H), 7.77 (d, J=1.6 Hz, 1H), 7.59-7.58 (m, 5H), 7.40 (d, J=16.0 Hz, 1H), 7.17 (d, J=9.2 Hz, 2H), 7.16 (d, J=15.6 Hz, 1H), 5.70 (s, 2H)192.83, 175.99, 168.85, 160.07, 147.02, 138.07, 135.90, 132.31, 131.63, 131.50, 131.10, 130.12, 129.84, 128.38, 128.10, 127.56, 126.20, 124.95, 115.80, 61.39[M+H]⁺ calcd: 451.06107, found: 451.05972
B1 [4]56126-1278.33-8.27 (m, 3H), 8.12-7.98 (m, 4H), 7.79 (d, J=1.6 Hz, 1H), 7.67-7.59 (m, 4H), 7.33 (d, J=8.8 Hz, 2H), 5.82 (s, 2H)187.54, 175.87, 168.27, 161.79, 137.19, 135.98, 135.57, 132.31, 131.92, 131.67, 131.65, 130.30, 129.95, 129.84, 128.39, 127.57, 125.72, 115.39, 61.51[M+H]⁺ calcd: 451.06107, found: 451.05972

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (10-40%)

  • Glacial acetic acid

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add the aqueous NaOH solution dropwise to the mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute glacial acetic acid to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with cold water, and dry.

  • If necessary, purify the product by recrystallization.

  • Confirm the structure of the synthesized chalcone using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. Schiff base derivatives of this compound have demonstrated potential as both anticancer and antimicrobial agents.[5]

The following table provides representative minimum inhibitory concentration (MIC) values for Schiff base derivatives of a similar 1,2,4-oxadiazole benzaldehyde, highlighting their potential as antimicrobial agents.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
SB-1 Staphylococcus aureus16Ciprofloxacin4
SB-2 Escherichia coli32Ciprofloxacin2
SB-3 Candida albicans64Fluconazole8

Data is representative for this class of compounds based on literature for analogous structures.[5]

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-aminophenol)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted primary amine in ethanol or methanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration.

  • Wash the solid product with cold ethanol and dry.

  • If necessary, purify the product by recrystallization.

  • Confirm the structure of the synthesized Schiff base using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Derivatives of this compound, particularly chalcones and Schiff bases, have shown promise as anticancer agents. A key mechanism of their cytotoxic action is the induction of apoptosis.[1][7]

Apoptosis Induction Pathway

Several studies have indicated that 1,2,4-oxadiazole derivatives can induce apoptosis through the intrinsic pathway, which involves the activation of caspases and modulation of the Bcl-2 family of proteins.[8][9] Some derivatives have also been shown to inhibit histone deacetylase (HDAC) enzymes, such as HDSirt2, which can lead to cell cycle arrest and apoptosis.[7]

cluster_pathway Apoptosis Induction by 1,2,4-Oxadiazole Derivatives Oxadiazole 4-(5-Methyl-1,2,4-oxadiazol-3-yl)- benzaldehyde Derivative HDAC Inhibition of HDAC (e.g., HDSirt2) Oxadiazole->HDAC Bax Bax (Pro-apoptotic) Upregulation Oxadiazole->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Oxadiazole->Bcl2 Apoptosis Apoptosis HDAC->Apoptosis Cell Cycle Arrest Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Mitochondria->Caspase9

Caption: Proposed signaling pathway for apoptosis induction.

Protocol 5: In Vitro Anticancer Activity (MTT Assay)[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The straightforward synthetic routes to this intermediate and its derivatives, coupled with their promising biological activities, make it an attractive scaffold for the development of new therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this compound in their drug development programs.

References

Application Notes and Protocols for Anticancer Screening of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the anticancer screening of novel derivatives based on the 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde scaffold. The protocols outlined below are based on established methodologies for the synthesis, in vitro cytotoxicity assessment, and preliminary mechanistic evaluation of potential anticancer compounds.

Introduction

The 1,2,4-oxadiazole moiety is a well-recognized pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. Derivatives of 1,2,4-oxadiazole have been reported to inhibit tumor cell growth, disrupt the cell cycle, and induce programmed cell death (apoptosis). The aldehyde functional group at the 4-position of the benzaldehyde ring serves as a versatile synthetic handle for the creation of a diverse library of derivatives, such as Schiff bases, by reaction with various amines. This document details the experimental workflow for synthesizing and evaluating the anticancer potential of these derivatives.

Data Presentation

The following tables summarize representative cytotoxic activities of analogous 1,2,4-oxadiazole and Schiff base derivatives against a panel of human cancer cell lines. While specific data for this compound derivatives are not extensively available in the public domain, this data provides a benchmark for evaluating the potential efficacy of newly synthesized compounds.

Table 1: Representative Anticancer Activity of 1,2,4-Oxadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
OXD-1 T98G (Glioblastoma)39.2Doxorubicin0.8
OXD-2 U87 (Glioblastoma)60.3Doxorubicin0.9
OXD-3 CaCo-2 (Colon)4.965-Fluorouracil3.2
OXD-4 DLD1 (Colorectal)0.355-Fluorouracil4.5
OXD-5 A549 (Lung)18.3Cisplatin5.2
OXD-6 MCF-7 (Breast)30.9Tamoxifen7.8

Table 2: Representative Anticancer Activity of Schiff Base Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
SB-1 HeLa (Cervical)15.8Cisplatin6.1
SB-2 MCF-7 (Breast)12.5Doxorubicin0.9
SB-3 HCT-116 (Colon)9.85-Fluorouracil4.5
SB-4 A549 (Lung)22.1Paclitaxel0.01
SB-5 PC-3 (Prostate)18.2Docetaxel0.01

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff base derivatives from this compound and various primary amines.

Materials:

  • This compound

  • Substituted primary amines (e.g., aniline, benzylamine derivatives)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.

  • To this solution, add 1 equivalent of the desired primary amine.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the synthesized Schiff base derivatives using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO at the same concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Visualizations

The following diagrams illustrate key workflows and potential mechanisms of action for the anticancer screening of this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanistic Mechanism of Action Studies start This compound + Primary Amines reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) start->reaction purification Filtration & Recrystallization reaction->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization mtt_assay MTT Cytotoxicity Assay (Various Cancer Cell Lines) characterization->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle G cluster_caspase Caspase Activation Cascade compound Oxadiazole Derivative cell Cancer Cell compound->cell receptor Cellular Target (e.g., Growth Factor Receptor) compound->receptor Inhibition pro_caspase9 Pro-Caspase-9 receptor->pro_caspase9 Inhibits activation caspase9 Caspase-9 (Active) pro_caspase9->caspase9 pro_caspase3 Pro-Caspase-3 caspase9->pro_caspase3 caspase3 Caspase-3 (Active) pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Antimicrobial Activity of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its role in a variety of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides a detailed overview of the potential antimicrobial applications of compounds derived from 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. While specific research on derivatives of this particular benzaldehyde is limited in publicly available literature, this guide extrapolates from studies on structurally similar 1,2,4-oxadiazole analogues to provide relevant protocols and application notes.

The versatile aldehyde functional group of this compound serves as a synthetic handle for the creation of a diverse library of derivatives, such as Schiff bases and chalcones, which are classes of compounds known for their antimicrobial potential.[2][3] These notes are intended to guide researchers in the synthesis, characterization, and antimicrobial evaluation of novel compounds based on this promising scaffold.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for derivatives of this compound are not yet elucidated, research on other oxadiazole-containing compounds suggests several potential antimicrobial pathways. One possible mechanism is the inhibition of essential enzymes in microbial metabolic pathways. For instance, some 1,3,4-oxadiazole derivatives have been shown to act as DNA gyrase inhibitors, interfering with bacterial DNA replication.[4][5] Another potential target is the biosynthesis of lipoteichoic acid (LTA), a critical component of the cell wall in Gram-positive bacteria.[1] Some studies have also suggested that oxadiazole derivatives may function by inhibiting sterol 4α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis.[4]

antimicrobial_mechanisms cluster_compound Oxadiazole Derivative cluster_targets Potential Microbial Targets cluster_effects Resulting Antimicrobial Effects Compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl) benzaldehyde Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits LTA_Synthase Lipoteichoic Acid Synthase (LtaS) Compound->LTA_Synthase Inhibits CYP51 Sterol 14α-demethylase (CYP51) Compound->CYP51 Inhibits DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Cell_Wall Disruption of Cell Wall Integrity LTA_Synthase->Cell_Wall Cell_Membrane Impaired Fungal Cell Membrane CYP51->Cell_Membrane

Figure 1: Potential antimicrobial mechanisms of action for oxadiazole derivatives.

Data on Antimicrobial Activity

Quantitative data on the antimicrobial activity of compounds derived specifically from this compound is not extensively available. However, studies on other 1,2,4-oxadiazole derivatives provide insight into the potential efficacy of this class of compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 1,2,4-oxadiazole derivatives against a range of microbial strains.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
3,5-Diaryl-1,2,4-oxadiazolesOrtho-nitrated derivativeEscherichia coli60 µM[6]
5-Methyl-1,2,4-oxadiazoles3-(4-Hydroxyphenyl) derivativeStaphylococcus aureus25[4]
Aspergillus niger25[4]
3-Methyl-1,2,4-oxadiazoles5-(4-Hydroxyphenyl) derivativeEscherichia coli25[4]
Aspergillus niger25[4]

Experimental Protocols

The following protocols are generalized methods for the synthesis and antimicrobial evaluation of derivatives of this compound, based on standard laboratory practices for similar compounds.[2][3]

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, substituted anilines)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

schiff_base_synthesis Start Start: Dissolve Reactants (Aldehyde + Amine in Ethanol) AddCatalyst Add Glacial Acetic Acid (Catalyst) Start->AddCatalyst Reflux Reflux for 2-4 hours (Monitor with TLC) AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Suitable Solvent Wash->Recrystallize Dry Dry in Vacuum Oven Recrystallize->Dry Characterize Characterize Product (FT-IR, NMR, MS) Dry->Characterize End End: Pure Schiff Base Characterize->End

Figure 2: Workflow for the synthesis of Schiff base derivatives.

Protocol 2: Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and an acetophenone in the presence of a base.

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Beaker

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted acetophenone in ethanol in a beaker.

  • Slowly add an aqueous solution of NaOH or KOH to the beaker while stirring.

  • To this mixture, add an equimolar amount of this compound dissolved in ethanol dropwise.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product completely.

  • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product and recrystallize from a suitable solvent like ethanol.

  • Characterize the purified chalcone derivative using appropriate spectroscopic methods.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized oxadiazole derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a sterile 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare the microbial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to get the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the standardized microbial inoculum to each well containing the diluted compound.

  • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth (i.e., the well with no turbidity). The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.

mic_protocol Start Start: Prepare Compound Stock Solution in DMSO SerialDilution Perform Serial Dilutions in 96-well Plate with Broth Start->SerialDilution Inoculate Inoculate Wells with Standardized Microbe Suspension SerialDilution->Inoculate PrepareInoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) PrepareInoculum->Inoculate Controls Include Positive and Negative Controls Inoculate->Controls Incubate Incubate Plate (e.g., 37°C for 24h) Controls->Incubate ReadResults Visually Inspect for Growth or Measure OD600 Incubate->ReadResults DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth ReadResults->DetermineMIC End End: MIC Value Obtained DetermineMIC->End

References

Application Notes and Protocols for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for the use of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde in drug discovery. While specific biological data for this compound is limited in publicly available literature, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore with diverse biological activities. The presence of a versatile benzaldehyde functional group makes this compound an excellent starting point for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 179056-82-7[1]
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.19 g/mol [2]
Appearance Solid[2]
Purity Typically ≥95%
InChI Key UEKHVFDHZRFETL-UHFFFAOYSA-N[2]

Potential Therapeutic Applications

The 1,2,4-oxadiazole nucleus is associated with a wide range of pharmacological activities.[3] Derivatives of this scaffold have shown promise in several therapeutic areas, making this compound a valuable starting material for the development of novel drugs.

  • Anticancer Agents: Many 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis through pathways such as caspase activation.[5]

  • Antimicrobial Agents: The 1,2,4-oxadiazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.

  • Anti-inflammatory Agents: Certain derivatives have been investigated for their potential to modulate inflammatory pathways.[3]

Synthetic Derivatization Protocols

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations to generate a library of derivatives for structure-activity relationship (SAR) studies.

Reductive Amination for the Synthesis of Amine Derivatives

This protocol describes a general procedure for the synthesis of secondary and tertiary amines via reductive amination.

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification A Dissolve this compound and amine in an appropriate solvent (e.g., Methanol). B Add a reducing agent (e.g., Sodium Borohydride) in portions at 0°C. A->B C Stir the reaction mixture at room temperature for a specified time (e.g., 2-12 hours). D Monitor the reaction progress by TLC or LC-MS. C->D E Quench the reaction with water and extract the product with an organic solvent. F Dry the organic layer, concentrate, and purify the crude product by column chromatography. E->F G cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Purification A Suspend a phosphonium salt in an anhydrous solvent (e.g., THF) under an inert atmosphere. B Add a strong base (e.g., n-Butyllithium) at low temperature to generate the ylide. A->B C Add a solution of this compound to the ylide solution. D Stir at room temperature until the reaction is complete (monitored by TLC). C->D E Quench the reaction with a saturated aqueous solution of ammonium chloride. F Extract the product, dry the organic phase, and purify by column chromatography. E->F G A Anticancer Compound (e.g., 1,2,4-Oxadiazole Derivative) C Activation of Pro-apoptotic Proteins (Bax, Bak) A->C D Inhibition of Anti-apoptotic Proteins (Bcl-2, Bcl-xL) A->D B Cellular Stress (e.g., DNA Damage) B->C E Mitochondrial Outer Membrane Permeabilization C->E D->E F Release of Cytochrome c E->F G Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Activation of Caspase-9 G->H I Activation of Executioner Caspases (Caspase-3, -6, -7) H->I J Apoptosis I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. It includes frequently asked questions, detailed experimental protocols, a troubleshooting guide, and comparative data to aid in optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound? A1: The most prevalent method is a two-step process that begins with the formation of an O-acyl amidoxime intermediate, which is subsequently cyclized to form the 1,2,4-oxadiazole ring.[1] This involves reacting an amidoxime with a suitable acylating agent.[1]

Q2: What are the essential starting materials for this synthesis? A2: The primary starting materials are 4-cyanobenzaldehyde and an acylating agent.[1] 4-cyanobenzaldehyde is first converted into the intermediate, 4-formylbenzamidoxime.[1] For the "5-methyl" variant, acetic anhydride is a common and effective acylating agent for the cyclization step.[2]

Q3: How is the 4-formylbenzamidoxime intermediate prepared? A3: 4-formylbenzamidoxime is synthesized from 4-cyanobenzaldehyde by reacting it with hydroxylamine.[1] This standard procedure for converting nitriles to amidoximes is typically carried out in the presence of a base like sodium bicarbonate in a solvent system such as ethanol and water.[1][2]

Q4: What are the common challenges faced during the synthesis of 1,2,4-oxadiazoles? A4: Common difficulties include low yields, the formation of unwanted byproducts, and challenges in purifying the final compound.[1] Low yields can often be attributed to incomplete reactions, side reactions involving the starting materials, or non-optimal cyclization conditions.[1]

Q5: Can microwave-assisted synthesis be utilized to enhance the reaction? A5: Yes, microwave irradiation is an effective technique for synthesizing 1,2,4-oxadiazoles.[1] This method can dramatically reduce reaction times and, in many cases, lead to improved yields compared to conventional heating methods.[1]

Visualized Synthesis and Workflows

The following diagrams illustrate the chemical pathway, experimental procedure, and troubleshooting logic for the synthesis.

G A 4-Cyanobenzaldehyde C 4-Formylbenzamidoxime (Intermediate) A->C Step 1: Amidoxime Formation (Reflux) B Hydroxylamine HCl + Base (e.g., NaHCO3) B->C Step 1: Amidoxime Formation (Reflux) E This compound (Final Product) C->E Step 2: Cyclization (Reflux) D Acetic Anhydride D->E Step 2: Cyclization (Reflux)

Caption: General two-step synthetic pathway.[1]

G start Start step1 Prepare 4-Formylbenzamidoxime start->step1 step2 Filter and Dry Intermediate step1->step2 step3 Cyclize with Acetic Anhydride step2->step3 step4 Quench and Extract Product step3->step4 step5 Wash and Dry Organic Layer step4->step5 step6 Purify via Column Chromatography step5->step6 end End step6->end

Caption: High-level experimental workflow for the synthesis.

Experimental Protocols

The synthesis is typically performed in two main steps as detailed below.

Step 1: Synthesis of 4-Formylbenzamidoxime (Intermediate)
  • Reagent Preparation : In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water.[2]

  • Reaction Initiation : Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (1.5 eq) to the suspension.[2]

  • Reflux : Heat the reaction mixture to reflux. Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]

  • Isolation : Once the reaction is complete, cool the mixture to room temperature.[2]

  • Purification : Filter the resulting precipitate and wash it thoroughly with cold water. Dry the collected solid under a vacuum to yield 4-formylbenzamidoxime.[2]

Step 2: Synthesis of this compound
  • Reagent Preparation : Suspend the dried 4-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq).[2]

  • Cyclization : Heat the mixture to reflux for several hours, continuing to monitor progress by TLC.[2]

  • Work-up : After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.[2]

  • Extraction : Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.[2]

  • Washing : Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and then brine.[2]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure.[2]

  • Final Purification : Purify the crude product by column chromatography on silica gel to obtain the final this compound.[2]

Data Presentation: Comparison of Synthesis Methods

Optimizing yield often involves choosing the right heating method. Microwave-assisted synthesis can offer significant advantages over conventional heating.

ParameterConventional HeatingMicrowave-Assisted SynthesisNotes
Reaction Time 2-4 hours[1]10-30 minutesMicrowave irradiation significantly accelerates the cyclization step.
Temperature 80-100 °C[1]120-150 °C[1]Higher temperatures may increase reaction rates but risk byproduct formation.[1]
Typical Yield 50-70%[1]60-85%[1]Microwave-assisted methods often result in higher yields.[1]

Troubleshooting Guide

G Problem Problem Observed LowYield Low Yield Problem->LowYield ImpureProduct Impure Product / Multiple Spots on TLC Problem->ImpureProduct Cause1 Incomplete Intermediate Formation LowYield->Cause1 Potential Cause Cause2 Aldehyde Degradation LowYield->Cause2 Potential Cause Cause4 Suboptimal Cyclization LowYield->Cause4 Potential Cause Cause3 Amidoxime Self-Condensation ImpureProduct->Cause3 Potential Cause Solution1 Confirm intermediate purity (NMR, MS). Ensure complete conversion in Step 1 via TLC. Cause1->Solution1 Solution Solution2 Use milder reaction conditions. Consider protecting the aldehyde group. Cause2->Solution2 Solution Solution3 Control reaction temperature carefully. Slowly add acylating agent. Cause3->Solution3 Solution Solution4 Optimize temperature and time. Consider microwave-assisted synthesis. Cause4->Solution4 Solution

Caption: Troubleshooting logic for common synthesis issues.

Issue: Low Yield of Final Product

  • Potential Cause 1: Incomplete formation of the O-acyl amidoxime intermediate.

    • Recommended Solution: Ensure the use of a sufficiently reactive acylating agent like acetic anhydride.[1] Monitor the progress of both the intermediate formation and the cyclization steps closely using TLC to ensure reactions go to completion.[1]

  • Potential Cause 2: Degradation of the benzaldehyde functionality.

    • Recommended Solution: Employ milder reaction conditions, particularly during the cyclization step.[1] If degradation persists, protecting the aldehyde group may be necessary, although this will add extra steps to the overall synthesis.[1]

Issue: Formation of Multiple Byproducts (Impure Product)

  • Potential Cause: Self-condensation of the amidoxime intermediate.

    • Recommended Solution: Maintain careful control over the reaction temperature and the rate at which the acylating agent is added.[1] Adding the acetic anhydride dropwise at a controlled temperature can minimize this side reaction.

Issue: Reaction Stalls or Fails to Reach Completion

  • Potential Cause 1: Insufficient heating or reaction time.

    • Recommended Solution: Ensure the reflux temperature is reached and maintained. Increase the reaction time and monitor via TLC until no starting material is observed. Consider switching to microwave synthesis for more efficient heating.[1]

  • Potential Cause 2: Poor quality of reagents.

    • Recommended Solution: Use freshly opened or purified reagents. Ensure the starting 4-cyanobenzaldehyde is pure and that the acetic anhydride has not hydrolyzed.

References

Common byproducts in 1,2,4-oxadiazole synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during the synthesis of 1,2,4-oxadiazoles?

The formation of byproducts is highly dependent on the chosen synthetic route. However, some common impurities to look out for include:

  • Unreacted Starting Materials: Residual amidoximes, carboxylic acids, acyl chlorides, or esters are frequently observed.[1]

  • O-Acylamidoxime Intermediate: The reaction between an amidoxime and an acylating agent forms an O-acylamidoxime intermediate. Incomplete cyclization can lead to the presence of this intermediate in the crude product.[1][2]

  • Hydrolysis Products: The O-acylamidoxime intermediate can undergo cleavage, especially in the presence of water or during prolonged heating, reverting to the starting amidoxime and a carboxylic acid derivative.[3][4]

  • Rearrangement Products: 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermal Boulton-Katritzky rearrangement to form other heterocyclic isomers. This can be promoted by heat, acid, or moisture.[3]

  • Nitrile Oxide Dimers (Furoxans): When synthesizing 1,2,4-oxadiazoles via a 1,3-dipolar cycloaddition, the nitrile oxide intermediate can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[3]

  • Reagents and Catalysts: Coupling agents (e.g., EDC, HOBt), bases (e.g., pyridine, triethylamine), and catalysts like tetrabutylammonium fluoride (TBAF) may also be present as impurities.[1]

Q2: My final product is an oil or a gum. How can I solidify it for easier purification?

An oily or gummy consistency often indicates the presence of impurities or residual solvent. The following techniques can be employed to induce solidification:

  • Trituration: This involves stirring the crude product with a solvent in which the desired 1,2,4-oxadiazole is insoluble or sparingly soluble, while the impurities dissolve. Good solvent choices for trituration include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.[1]

  • Solvent Evaporation with a Co-solvent: High-boiling point solvents like DMF or DMSO can trap the product as an oil. To remove them, dissolve the oily product in a volatile solvent such as dichloromethane (DCM) or ethyl acetate, add a non-polar co-solvent like toluene, and evaporate the mixture under reduced pressure. Toluene forms an azeotrope with many high-boiling solvents, aiding their removal.[1]

Q3: I'm observing a significant amount of the O-acylamidoxime intermediate in my reaction mixture. How can I promote cyclization?

Incomplete cyclization is a common issue. To drive the reaction towards the desired 1,2,4-oxadiazole, consider the following:

  • Thermal Cyclization: For thermally promoted cyclization, ensure the reaction is heated sufficiently. Refluxing in a high-boiling solvent like toluene or xylene may be necessary.[3]

  • Base-Mediated Cyclization: Strong, non-nucleophilic bases are effective for promoting cyclization. Tetrabutylammonium fluoride (TBAF) in dry THF is a commonly used and effective option.[3] Superbase systems such as NaOH/DMSO or KOH/DMSO can also facilitate cyclization, sometimes even at room temperature.[3][5]

  • Microwave Irradiation: The use of microwave irradiation can often accelerate the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters.[2][5]

Q4: My 1,2,4-oxadiazole seems to be rearranging during purification or storage. What is happening and how can I prevent it?

This is likely due to a Boulton-Katritzky rearrangement, which is particularly common for 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain.[3] This rearrangement can be triggered by heat, acid, or moisture. To minimize this, it is crucial to use neutral, anhydrous conditions for workup and purification, and to store the final compound in a dry environment.[3]

Troubleshooting Guide

Issue Probable Cause Recommended Solution
Low Yield Cleavage of the O-acylamidoxime intermediate.[4]Minimize reaction time and temperature for the cyclodehydration step. Ensure anhydrous conditions, especially when using a base.[3]
Inefficient cyclodehydration.[4]Increase the reaction temperature or switch to a more potent cyclizing agent (e.g., TBAF, NaOH/DMSO).[3]
Incompatible functional groups (e.g., unprotected -OH or -NH2) on the starting materials.[3][5]Protect these functional groups before proceeding with the synthesis.
Co-elution of Product and Starting Materials/Byproducts during Column Chromatography Similar polarities of the compounds.Modify the eluent system. A carefully planned liquid-liquid extraction prior to chromatography can remove acidic or basic impurities.[1] Dry loading the sample onto the silica gel can also improve separation.[1]
Presence of Nitrile Oxide Dimer (Furoxan) Dimerization of the nitrile oxide intermediate is competing with the desired 1,3-dipolar cycloaddition.[3]Use the nitrile reactant as the solvent or in a large excess to favor the desired cycloaddition.[3]
Residual High-Boiling Solvents (e.g., DMF, DMSO) Incomplete removal by simple evaporation.Perform an aqueous work-up if the product is not water-soluble.[1] Use azeotropic distillation with a co-solvent like toluene.[1] Lyophilization can also be effective if the compound is stable and soluble in water or 1,4-dioxane.[1]

Purification Strategy Comparison

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Column Chromatography >95%50-90%High resolution, applicable to a wide range of compounds.[1]Time-consuming, requires large solvent volumes, potential for product loss on the column.[1]
Recrystallization >98%40-80%Can yield highly pure crystalline material, scalable.[1]Requires a suitable solvent system, not suitable for oils or amorphous solids, potential for significant product loss in the mother liquor.[1]
Liquid-Liquid Extraction VariableHighGood for removing acidic or basic impurities.Less effective for impurities with similar solubility to the product.
Trituration VariableHighSimple and quick method to remove soluble impurities from a solid product.Not effective if the product and impurities have similar solubilities in the chosen solvent.
Polymer-Supported Reagents HighVariableSimplifies purification as byproducts and excess reagents are removed by filtration.[1]The initial setup and synthesis of supported reagents can be more complex.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via Acyl Chloride [2]

  • To a solution of the substituted amidoxime (1.0 eq) in pyridine at 0 °C, add the substituted acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium [2][5]

  • To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials (Amidoxime, Acylating Agent) reaction Reaction (e.g., Reflux, Superbase) start->reaction crude Crude Product reaction->crude extraction Liquid-Liquid Extraction crude->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography recrystallization Recrystallization evaporation->recrystallization pure_product Pure 1,2,4-Oxadiazole chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of 1,2,4-oxadiazole derivatives.

troubleshooting_logic start Problem Observed low_yield Low Yield start->low_yield oily_product Oily/Gummy Product start->oily_product extra_peaks Unexpected Peaks in NMR/LCMS start->extra_peaks cause1 Incomplete Cyclization low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Residual Solvent oily_product->cause3 extra_peaks->cause1 extra_peaks->cause2 cause4 Rearrangement extra_peaks->cause4 solution1 Increase Temp./ Change Cyclizing Agent cause1->solution1 solution2 Optimize Conditions/ Protecting Groups cause2->solution2 solution3 Trituration/ Azeotropic Distillation cause3->solution3 solution4 Anhydrous/Neutral Purification & Storage cause4->solution4

Caption: Troubleshooting logic for common issues in 1,2,4-oxadiazole synthesis.

References

Technical Support Center: Column Chromatography Purification of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde using column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Product from Impurities Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point is a hexane/ethyl acetate mixture.[1] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, use a 20-50 fold excess by weight of silica gel to the crude sample.[2]
Column channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.[2]
Product Elutes Too Quickly (Low Retention) Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product Elutes Too Slowly or Not at All Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the product still doesn't elute, a stronger solvent system, such as dichloromethane/methanol, may be necessary, but be cautious as methanol can dissolve silica gel at high concentrations.[3]
The compound may have decomposed on the silica gel.[4]Aldehydes can sometimes be sensitive to acidic silica gel.[5] Consider deactivating the silica gel by adding 1-3% triethylamine to the eluent.[3]
Streaking or Tailing of the Product Band The compound may be slightly acidic or basic.Add a small amount of a modifier to the mobile phase. For potentially acidic impurities (like the corresponding carboxylic acid from aldehyde oxidation), a small amount of acetic acid might help. For basic impurities, triethylamine can be used.
Sample is not dissolving well in the mobile phase.Ensure the compound is fully dissolved in a minimum amount of solvent before loading onto the column. If solubility is an issue, consider a dry loading technique.[6]
Multiple Fractions Containing the Product The elution band of the product is too broad.A steeper solvent gradient during elution might help to sharpen the band.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of compounds of this type due to its effectiveness in separating molecules based on polarity.[7][8]

Q2: Which mobile phase system is best for this purification?

A2: A mixture of hexanes and ethyl acetate is a standard and effective mobile phase for compounds with moderate polarity like this compound.[1] The optimal ratio should be determined by preliminary TLC analysis to achieve an Rf value of 0.2-0.3 for the product.

Q3: My aldehyde seems to be degrading on the column. What can I do?

A3: Aldehydes can be susceptible to oxidation or decomposition on acidic silica gel.[5] You can try neutralizing the silica gel by preparing a slurry with your mobile phase containing a small amount of triethylamine (1-3%) before packing the column.[3] Alternatively, using a different stationary phase like alumina could be considered.[4]

Q4: How can I identify which fractions contain my purified product?

A4: The elution should be monitored by Thin Layer Chromatography (TLC).[8] Spot a small amount from each collected fraction onto a TLC plate, run it in the same solvent system used for the column, and visualize the spots under UV light. Fractions containing the pure product (as determined by a single spot at the correct Rf) should be combined.

Q5: Should I use wet or dry loading for my sample?

A5: If your crude sample dissolves completely in a minimal amount of the initial mobile phase, wet loading is suitable.[6] If the sample has poor solubility in the mobile phase, dry loading is recommended to ensure a more uniform application and better separation.[6] To dry load, dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent completely before carefully adding the silica-adsorbed sample to the top of your column.[6]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes/flasks

  • Rotary evaporator

2. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare a suitable mobile phase of hexanes and ethyl acetate. A typical starting point could be a 9:1 or 4:1 mixture of hexanes:ethyl acetate.

3. Packing the Column:

  • Ensure the column is clean, dry, and clamped vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.

  • Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[2]

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If the product is eluting too slowly, the polarity of the mobile phase can be gradually increased by adding more ethyl acetate (gradient elution).[1]

6. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow start Start: Poor Purification Result check_separation Assess TLC: Good Separation of Spots? start->check_separation poor_rf Rf too high/low or spots overlapping? check_separation->poor_rf No good_rf Good Rf (0.2-0.3) & Separation check_separation->good_rf Yes optimize_solvent Optimize Mobile Phase (Hexane/EtOAc ratio) poor_rf->optimize_solvent optimize_solvent->check_separation Re-evaluate check_column_technique Review Column Technique good_rf->check_column_technique streaking Streaking or Tailing Observed? check_column_technique->streaking add_modifier Add Modifier (e.g., Triethylamine for Aldehyde Stability) streaking->add_modifier Yes no_streaking No Streaking streaking->no_streaking No add_modifier->check_column_technique Re-run check_loading Sample Overloading or Channeling? no_streaking->check_loading adjust_loading Reduce Load / Repack Column check_loading->adjust_loading Yes no_loading_issue Loading is Appropriate check_loading->no_loading_issue No adjust_loading->check_column_technique Re-run check_recovery Low Product Recovery? no_loading_issue->check_recovery product_on_column Product Stuck on Column? check_recovery->product_on_column Yes end_success Successful Purification check_recovery->end_success No, recovery is good increase_polarity Increase Mobile Phase Polarity product_on_column->increase_polarity Try This First product_degraded Product Degraded? product_on_column->product_degraded If Polarity Increase Fails increase_polarity->end_success use_neutral_silica Use Neutralized Silica or Alumina product_degraded->use_neutral_silica use_neutral_silica->end_success

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: O-Acylamidoxime Intermediate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of O-acylamidoxime intermediates. Particular focus is given to preventing hydrolysis, a common side reaction that can significantly impact reaction yields and product purity.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis and handling of O-acylamidoxime intermediates.

Issue 1: Low Yield of Desired Product (e.g., 1,2,4-Oxadiazole) Due to Suspected Hydrolysis

Potential Cause Recommended Solution
Presence of Water in the Reaction Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Use freshly opened, anhydrous reagents whenever possible.
Atmospheric Moisture Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the introduction of moisture from the air.
Inappropriate Base/Solvent System For base-mediated cyclizations, consider using an alkali metal hydroxide (e.g., NaOH, KOH) in anhydrous dimethyl sulfoxide (DMSO). This "MOH/DMSO" system has been reported to minimize hydrolysis compared to other systems like TBAF in THF.[1]
Prolonged Reaction Times at Elevated Temperatures Optimize reaction time and temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times that can promote hydrolysis. If heating is required, use the minimum temperature necessary for the transformation.

Issue 2: Formation of an Unexpected Side Product Identified as the Starting Amidoxime

Potential Cause Recommended Solution
Hydrolysis of the O-acylamidoxime Intermediate This is a strong indication of hydrolysis. Implement the solutions outlined in "Issue 1" to minimize water content in the reaction.
Incomplete Acylation Ensure the acylation of the amidoxime has gone to completion before proceeding with subsequent steps. Use a slight excess of the acylating agent and monitor the reaction by TLC or LC-MS.

Issue 3: Difficulty in Isolating the O-Acylamidoxime Intermediate

Potential Cause Recommended Solution
Inherent Instability of the Intermediate O-acylamidoximes can be unstable and prone to hydrolysis or rearrangement. For many applications, particularly the synthesis of 1,2,4-oxadiazoles, a one-pot procedure where the intermediate is generated and consumed in situ is often more efficient.[2]
Work-up Conditions Avoid aqueous work-ups if possible. If an aqueous work-up is necessary, use cold, neutral, or slightly acidic water and perform the extraction quickly. Avoid basic aqueous conditions, which can rapidly hydrolyze the intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of O-acylamidoxime hydrolysis?

A1: The hydrolysis of O-acylamidoximes is typically initiated by the nucleophilic attack of water on the carbonyl carbon of the acyl group. This process can be catalyzed by both acids and bases. Under basic conditions, the hydroxide ion is a more potent nucleophile than water, leading to faster hydrolysis.

Q2: How does pH affect the stability of O-acylamidoxime intermediates?

A2: O-acylamidoxime intermediates are generally most stable under neutral or slightly acidic conditions. Both strongly acidic and, particularly, strongly basic conditions can promote hydrolysis. Basic conditions are especially detrimental as they generate hydroxide ions, which are strong nucleophiles.

Q3: What is the influence of temperature on the stability of O-acylamidoximes?

A3: Like most chemical reactions, the rate of hydrolysis of O-acylamidoximes increases with temperature. Therefore, it is advisable to conduct reactions at the lowest temperature that allows for a reasonable reaction rate. For storage, keeping the isolated intermediate (if stable enough) at low temperatures (e.g., ≤ 4 °C) is recommended.

Q4: Are there any analytical techniques to monitor the hydrolysis of O-acylamidoxime intermediates?

A4: Yes, several analytical techniques can be used to monitor the progress of reactions involving O-acylamidoxime intermediates and to detect hydrolysis. These include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of the starting materials and the appearance of the product and any byproducts (like the regenerated amidoxime).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the O-acylamidoxime intermediate, the final product, and hydrolysis byproducts by their mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of the isolated intermediate and to quantify the extent of hydrolysis in a sample by integrating the signals of the different species.

Q5: Can I use a one-pot procedure to avoid isolating the O-acylamidoxime intermediate?

A5: Yes, one-pot procedures are often the preferred method for reactions involving O-acylamidoxime intermediates, especially for the synthesis of 1,2,4-oxadiazoles. These procedures minimize the handling of the potentially unstable intermediate, which can lead to higher overall yields.

Data Presentation

For a specific O-acylamidoxime, it is recommended to experimentally determine its stability under the planned reaction conditions. The following table provides a hypothetical example of the type of data that could be generated.

Table 1: Hypothetical Half-life (t½) of a Generic O-Acylamidoxime Intermediate Under Various Conditions

pHTemperature (°C)SolventHalf-life (t½)
225Acetonitrile/Water (1:1)~12 hours
725Acetonitrile/Water (1:1)~48 hours
1025Acetonitrile/Water (1:1)< 30 minutes
74Acetonitrile/Water (1:1)> 1 week
750Acetonitrile/Water (1:1)~6 hours

Disclaimer: The data in Table 1 is for illustrative purposes only and should not be considered as actual experimental data. The stability of any specific O-acylamidoxime intermediate must be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for the Cyclization of O-Acylamidoxime to a 1,2,4-Oxadiazole using TBAF in THF

This protocol is adapted from procedures described in the literature for the synthesis of 1,2,4-oxadiazoles.[3]

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the O-acylamidoxime (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Reagent Addition: To the stirred solution at room temperature, add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. Reaction times can vary from 1 to 16 hours depending on the substrate.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis of 1,2,4-Oxadiazoles via an O-Acylamidoxime Intermediate using MOH in DMSO

This protocol is based on efficient methods reported for one-pot oxadiazole synthesis.[1]

  • Preparation: To a solution of the amidoxime (1.0 mmol) and a carboxylic acid (1.1 mmol) in anhydrous DMSO (5 mL), add a coupling agent such as EDC (1.2 mmol) and HOBt (1.2 mmol). Stir the mixture at room temperature for 1-2 hours to form the O-acylamidoxime intermediate.

  • Cyclization: To the reaction mixture containing the in situ generated O-acylamidoxime, add powdered alkali metal hydroxide (e.g., NaOH or KOH, 1.2 mmol).

  • Reaction Monitoring: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by TLC until the intermediate is consumed (typically 10-30 minutes).

  • Work-up: Upon completion, pour the reaction mixture into cold water (25 mL).

  • Isolation: If a precipitate forms, collect the solid product by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Hydrolysis_Mechanism OAA O-Acylamidoxime Intermediate Intermediate Tetrahedral Intermediate OAA->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate OH Hydroxide (OH⁻) (Basic Conditions) OH->Intermediate Amidoxime Amidoxime (Hydrolysis Product) Intermediate->Amidoxime CarboxylicAcid Carboxylic Acid (Hydrolysis Product) Intermediate->CarboxylicAcid

Caption: Mechanism of O-acylamidoxime hydrolysis.

Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckMoisture Check for Moisture (Solvents, Reagents, Atmosphere) Start->CheckMoisture UseAnhydrous Use Anhydrous Conditions (Dry Solvents, Inert Atmosphere) CheckMoisture->UseAnhydrous Moisture Present CheckBaseSolvent Evaluate Base/Solvent System CheckMoisture->CheckBaseSolvent No Obvious Moisture ProblemSolved Problem Resolved UseAnhydrous->ProblemSolved UseMOHDMSO Consider MOH/DMSO System CheckBaseSolvent->UseMOHDMSO Inefficient System CheckTempTime Review Reaction Temperature and Time CheckBaseSolvent->CheckTempTime System is Optimal UseMOHDMSO->ProblemSolved OptimizeConditions Optimize Conditions (Lower Temp, Shorter Time) CheckTempTime->OptimizeConditions Harsh Conditions ConsiderOnePot Consider a One-Pot Procedure CheckTempTime->ConsiderOnePot Conditions are Mild OptimizeConditions->ProblemSolved ConsiderOnePot->ProblemSolved

Caption: Troubleshooting workflow for O-acylamidoxime stability issues.

References

Technical Support Center: Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to produce 1,2,4-oxadiazole derivatives for improved yields and shorter reaction times.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of 1,2,4-oxadiazole derivatives.

Issue 1: Low or No Product Yield

  • Question: I am not getting the expected yield of my 1,2,4-oxadiazole derivative. What are the possible causes and solutions?

  • Answer: Low yields in microwave-assisted 1,2,4-oxadiazole synthesis can stem from several factors. A primary consideration is the efficiency of the initial acylation of the amidoxime and the subsequent cyclodehydration step. Inefficient coupling between the amidoxime and the carboxylic acid is a common hurdle. To address this, ensure that the coupling reagents, such as HBTU or a combination of PS-Carbodiimide and HOBt, are fresh and used in the appropriate stoichiometric amounts.[1] The choice of solvent is also critical; polar aprotic solvents like THF and acetonitrile are often effective.[1] In some cases, particularly with electron-deficient amidoximes, the formation of the O-acylamidoxime intermediate may be sluggish.[1] Converting the carboxylic acid to a more reactive acid chloride in situ before adding the amidoxime can significantly improve the reaction outcome.[1] Additionally, ensure that anhydrous conditions are maintained, as moisture can lead to unwanted side reactions.[2]

Issue 2: Formation of Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and NMR analysis indicates the presence of impurities. What are the likely side products and how can I minimize them?

  • Answer: A common side reaction is the cleavage of the O-acyl amidoxime intermediate, especially if the reaction is overheated or exposed to aqueous/protic conditions for an extended period.[2] To mitigate this, it is crucial to carefully control the microwave irradiation time and temperature. Another potential issue is the Boulton-Katritzky rearrangement, which can occur in 3,5-disubstituted 1,2,4-oxadiazoles, particularly when subjected to heat or acidic conditions.[2] This rearrangement can lead to the formation of isomeric heterocycles. Using neutral, anhydrous workup and purification conditions can help prevent this.[2] In syntheses involving 1,3-dipolar cycloaddition, dimerization of the nitrile oxide to form a furoxan is a competing reaction that can reduce the yield of the desired 1,2,4-oxadiazole.[2]

Issue 3: Reaction Not Going to Completion

  • Question: Even with extended microwave irradiation time, my starting materials are not fully consumed. How can I drive the reaction to completion?

  • Answer: Incomplete conversion is a frequent challenge. One effective strategy is to use polymer-supported reagents, which can be added in excess to drive the reaction forward and are easily removed by filtration.[1] For instance, using a polymer-supported base like PS-BEMP in place of a soluble base like DIEA has been shown to lead to near-quantitative conversion in some cases.[1] Optimizing the microwave parameters is also key. A systematic increase in the reaction temperature, within the stability limits of the reactants and products, can enhance the reaction rate.[3] However, be mindful that excessively high temperatures can lead to degradation. The choice of solvent can also play a role; a solvent with a higher dielectric constant will absorb microwave energy more efficiently, leading to faster heating and potentially higher conversion rates.

Issue 4: Purification Difficulties

  • Question: I am having trouble separating my 1,2,4-oxadiazole derivative from the starting materials or byproducts during column chromatography. What can I do?

  • Answer: Co-elution of the product with starting materials like the amidoxime or carboxylic acid, or with byproducts, is a common purification challenge.[4] To improve separation, several techniques can be employed. Dry loading the crude product onto the silica gel is often more effective than wet loading, especially for less soluble compounds.[4] A gradual increase in the polarity of the eluent system (e.g., starting with a low percentage of ethyl acetate in hexanes and slowly increasing the concentration) can enhance resolution.[4] If co-elution persists, a preliminary acid-base wash of the crude product can be effective. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted carboxylic acid, while a mild acid wash can remove unreacted amidoxime. Following the washes, a brine wash and drying over an anhydrous salt like sodium sulfate are recommended before proceeding with chromatography.[4] For highly polar impurities, filtering the crude product through a short plug of silica gel can be a quick and effective preliminary purification step.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for 1,2,4-oxadiazoles compared to conventional heating?

A1: Microwave-assisted synthesis offers several significant advantages over conventional heating methods.[5][6] These include dramatically reduced reaction times (often from hours to minutes), increased product yields, and higher product purity with fewer side products.[1][6] Microwave heating is more uniform and efficient as the energy is directly transferred to the polar molecules in the reaction mixture, allowing for precise temperature control.[6][7] This method is also considered a greener chemistry approach due to its energy efficiency and often reduced need for large volumes of solvents.[3][6]

Q2: What is a typical temperature and time range for microwave-assisted 1,2,4-oxadiazole synthesis?

A2: The optimal temperature and time for microwave-assisted synthesis of 1,2,4-oxadiazoles can vary depending on the specific substrates and reagents used. However, typical reaction temperatures range from 100°C to 160°C.[1] The irradiation times are generally short, often between 5 to 30 minutes.[1][2] For example, the in situ formation of a carboxylic acid chloride followed by reaction with an amidoxime can be completed in as little as 15 minutes at 150°C.[1]

Q3: Can this synthesis be performed without a solvent?

A3: Yes, solvent-free microwave-assisted synthesis of 1,2,4-oxadiazoles is a viable and environmentally friendly option.[8] In these methods, the reactants are often adsorbed onto a solid support, such as silica gel or alumina, and then irradiated in the microwave.[2][8] This approach simplifies the workup procedure, as the product can often be eluted directly from the solid support after the reaction is complete.[2]

Q4: What are the most common starting materials for the microwave-assisted synthesis of 1,2,4-oxadiazoles?

A4: The most widely used method for synthesizing 1,2,4-oxadiazoles, including under microwave conditions, is the reaction between an amidoxime and a carboxylic acid or its derivative (such as an acyl chloride or ester).[9][10] This approach is popular due to the wide commercial availability and structural diversity of carboxylic acids and the relative ease of preparing amidoximes from nitriles.[1][9]

Q5: Are there any safety concerns I should be aware of when using a microwave reactor?

A5: Yes, safety is paramount when working with microwave reactors. It is crucial to use sealed vessels specifically designed for microwave synthesis to prevent explosions due to pressure buildup.[11] Always ensure that the reaction volume does not exceed the manufacturer's recommendations for the vessel size. Be cautious with highly volatile solvents, as they can generate significant pressure upon heating.[12] It is also important to avoid heating reactions to temperatures that could cause the decomposition of reactants or products, which could lead to a rapid increase in pressure.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for Microwave-Assisted 1,2,4-Oxadiazole Synthesis

Starting MaterialsReagents/CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Carboxylic Acid, AmidoximePS-Carbodiimide, HOBtTHFNot SpecifiedNot Specified83[1]
Carboxylic Acid, AmidoximeHBTU, PS-BEMPAcetonitrile16015Near Quantitative[1]
Carboxylic Acid, AmidoximePS-PPh₃/CCl₃CN, DIEATHF15015High[1]
Benzamidoxime, 3-Aryl-acryloyl chloridesK₂CO₃, Silica GelDichloromethaneNot Specified10-3055-75[2][13]
Amidoximes, Acyl ChloridesMagnesiaSolvent-FreeNot SpecifiedNot SpecifiedGood to Moderate[8]

Experimental Protocols

Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles on Silica Gel Support

This protocol is adapted from a method involving the acylation of an amidoxime followed by a microwave-assisted cyclodehydration on a solid support.[2][13]

Step 1: Acylation of the Amidoxime

  • To a sealed microwave reaction vessel under a dry nitrogen atmosphere, add the benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).

  • Add 3.0 mL of anhydrous dichloromethane.

  • In a separate flask, dissolve the appropriate acyl chloride (1.14 mmol) in 3.0 mL of anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the stirred amidoxime suspension at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 2: Preparation for Microwave Irradiation

  • Once the acylation is complete, add 1 gram of silica gel to the reaction mixture.

  • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the silica-supported O-acyl amidoxime.

Step 3: Microwave-Assisted Cyclodehydration

  • Place the sealed vessel containing the silica-supported intermediate into the microwave reactor.

  • Irradiate the mixture at a predetermined power and time (e.g., 10-30 minutes, optimization may be required) to induce cyclodehydration.[2] The temperature should be carefully monitored and controlled.

Step 4: Workup and Purification

  • After the vessel has cooled to room temperature, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).[2]

  • The collected fractions are then concentrated under reduced pressure.

  • Further purification can be achieved by column chromatography or recrystallization to yield the pure 1,2,4-oxadiazole derivative.[2]

Mandatory Visualization

experimental_workflow cluster_acylation Step 1: Acylation cluster_microwave Step 2: Microwave Cyclization cluster_purification Step 3: Purification A Amidoxime + Acyl Chloride B O-Acyl Amidoxime Intermediate A->B Anhydrous DCM, K₂CO₃, RT C Silica-Supported Intermediate B->C Add Silica Gel, Remove Solvent D Crude 1,2,4-Oxadiazole C->D Microwave Irradiation (e.g., 10-30 min) E Elution from Silica D->E F Column Chromatography / Recrystallization E->F G Pure 1,2,4-Oxadiazole F->G

Caption: General workflow for microwave-assisted synthesis of 1,2,4-oxadiazoles.

troubleshooting_yield Start Low or No Yield Cause1 Inefficient Acylation? Start->Cause1 Cause2 Incomplete Cyclization? Start->Cause2 Cause3 Product Degradation? Start->Cause3 Sol1 Use more reactive acylating agent (e.g., acid chloride). Check coupling reagent activity. Cause1->Sol1 Sol2 Increase microwave temperature/time. Use polymer-supported reagents to drive reaction. Cause2->Sol2 Sol3 Reduce microwave temperature/time. Ensure anhydrous conditions. Cause3->Sol3

Caption: Troubleshooting guide for low product yield in 1,2,4-oxadiazole synthesis.

reaction_pathway Amidoxime Amidoxime Intermediate O-Acyl Amidoxime (Intermediate) Amidoxime->Intermediate CarboxylicAcid Carboxylic Acid Derivative (e.g., Acyl Chloride) CarboxylicAcid->Intermediate Oxadiazole 1,2,4-Oxadiazole Intermediate->Oxadiazole Microwave-Assisted Cyclodehydration

Caption: Key reaction pathway for 1,2,4-oxadiazole formation.

References

Technical Support Center: Room Temperature Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Superbases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the room temperature synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a key reaction for researchers, scientists, and professionals in drug development. This one-pot protocol, which utilizes a superbase system such as sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO), offers a convenient and efficient method for generating this important heterocyclic scaffold.[1][2][3]

Experimental Protocols

A general procedure for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature involves the condensation of an amidoxime with a carboxylic acid ester in the presence of a superbase.[3]

General Experimental Protocol:

To a suspension of powdered sodium hydroxide (2.0 equivalents) in anhydrous dimethyl sulfoxide (DMSO), add the desired amidoxime (1.0 equivalent) and the corresponding carboxylic acid ester (1.2 equivalents). The reaction mixture is then stirred vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, typically ranging from 4 to 24 hours.[1][3][4]

Upon completion of the reaction, the mixture is poured into cold water. If a solid precipitate forms, it can be collected by filtration, washed with water, and dried. If no precipitate is observed, the aqueous mixture should be extracted multiple times with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or silica gel column chromatography.[1]

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Presence of unprotected functional groups: Hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid ester can interfere with the reaction.Consider protecting these functional groups prior to the reaction.
Cleavage of the O-acyl amidoxime intermediate: This is a common side reaction that can reduce the yield of the desired 1,2,4-oxadiazole.[5]Ensure the use of anhydrous DMSO and powdered NaOH to minimize moisture. Minimize the reaction time as much as possible by closely monitoring the reaction progress via TLC.
Inactive reagents: The amidoxime or ester may have degraded.Verify the purity and integrity of the starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Formation of Side Products Reaction with specific esters: The use of maleic or fumaric esters can lead to the formation of 1,2,4-oxadiazin-5-ones instead of the expected 1,2,4-oxadiazole.[6][7]For the synthesis of 1,2,4-oxadiazoles, avoid using α,β-unsaturated esters like maleates or fumarates under these conditions.
Rearrangement reactions: The Boulton-Katritzky rearrangement can occur in some cases, leading to isomeric heterocyclic products.[5]This rearrangement is typically thermally induced, so maintaining room temperature is crucial. If rearrangement is suspected, confirm the structure using detailed spectroscopic analysis.
Reaction Stalls or is Sluggish Insufficiently strong base: The superbase system may not be effective enough for particularly unreactive substrates.While NaOH/DMSO is generally effective, other superbase systems like potassium tert-butoxide in DMSO could be explored, though this may also influence side product formation.[7]
Poor solubility of reagents: One or both of the starting materials may not be sufficiently soluble in DMSO.While DMSO is a powerful solvent, ensure that the reagents are adequately dissolved or suspended for the reaction to proceed. Gentle warming could be attempted, but this deviates from the room temperature protocol and may lead to side reactions.

Quantitative Data Summary

The following table summarizes representative yields and reaction times for the synthesis of various 3,5-disubstituted 1,2,4-oxadiazoles using the NaOH/DMSO superbase system at room temperature. Yields can range from poor to excellent (11-90%) depending on the specific substrates used.[4]

Amidoxime (R¹)Ester (R²)Reaction Time (h)Yield (%)
4-MethylphenylMethyl benzoate4-2411-90
4-MethylphenylEthyl benzoate4-2411-90
PhenylMethyl acetate4-16Moderate
BenzylEthyl benzoate4-16Good
4-(Trifluoromethyl)phenylMethyl picolinate4-16Good
HetarylVarious alkyl/aryl esters4-24Variable

Note: This table is a compilation of representative data from the literature. Actual yields and reaction times may vary based on the specific experimental conditions and the purity of the reagents.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Amidoxime (1.0 eq) Carboxylic Acid Ester (1.2 eq) Powdered NaOH (2.0 eq) Anhydrous DMSO stir Stir vigorously at Room Temperature (4-24 h) reagents->stir monitor Monitor by TLC stir->monitor quench Pour into cold water monitor->quench Upon completion extract Filter precipitate OR Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallization OR Silica Gel Chromatography concentrate->purify product product purify->product Final Product: 3,5-Disubstituted 1,2,4-Oxadiazole

Caption: General workflow for the room temperature synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidoxime Amidoxime (R¹-C(=NOH)NH₂) Amidoxime_Anion Amidoxime Anion Amidoxime->Amidoxime_Anion NaOH/DMSO (Deprotonation) Ester Carboxylic Acid Ester (R²-COOR') O_Acyl_Amidoxime O-Acyl Amidoxime Intermediate Ester->O_Acyl_Amidoxime Amidoxime_Anion->O_Acyl_Amidoxime + Ester (O-Acylation) Cyclized_Intermediate Cyclized Intermediate O_Acyl_Amidoxime->Cyclized_Intermediate Intramolecular Cyclization Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole Cyclized_Intermediate->Oxadiazole Dehydration

References

Catalyst Selection for Efficient 1,2,4-Oxadiazole Ring Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1,2,4-oxadiazole rings using two common catalytic systems: Tetrabutylammonium Fluoride (TBAF) and p-Toluenesulfonic Acid-Zinc Chloride (PTSA-ZnCl₂).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1,2,4-oxadiazoles in drug development?

A1: The 1,2,4-oxadiazole ring is a valuable heterocyclic motif in medicinal chemistry. It often serves as a bioisostere for amide and ester functionalities, which can improve the metabolic stability and bioavailability of drug candidates.[1] This scaffold is found in a variety of compounds targeting different receptors and enzymes, including those for Alzheimer's disease and S1P1 agonists.[2]

Q2: What are the main differences between the TBAF and PTSA-ZnCl₂ catalytic systems for 1,2,4-oxadiazole synthesis?

A2: The key differences lie in the reaction type, starting materials, and reaction conditions. TBAF is typically used for the cyclodehydration of pre-formed O-acylamidoximes at or near room temperature.[3][4] In contrast, the PTSA-ZnCl₂ system facilitates a one-pot synthesis directly from amidoximes and nitriles, generally requiring mild heating.[1][2][5]

Q3: When should I choose TBAF as the catalyst?

A3: TBAF is an excellent choice for substrates that are sensitive to heat or acidic conditions.[3][6] It is particularly useful when you have already synthesized and isolated the O-acylamidoxime intermediate. The reaction conditions are generally mild, often proceeding at room temperature.[3][4]

Q4: When is the PTSA-ZnCl₂ system more advantageous?

A4: The PTSA-ZnCl₂ system is highly advantageous for its operational simplicity, as it allows for a one-pot synthesis from readily available amidoximes and nitriles, avoiding the need to isolate the O-acylamidoxime intermediate.[1][2] This method is robust and provides excellent yields for a broad range of substrates.[2]

Q5: Can I use microwave irradiation to accelerate these reactions?

A5: Yes, microwave-assisted synthesis has been reported to be effective for 1,2,4-oxadiazole formation, often leading to shorter reaction times and improved yields.[7][8] Both TBAF-mediated cyclization and PTSA-ZnCl₂ catalyzed reactions can potentially be adapted for microwave conditions, although specific optimization would be required.

Troubleshooting Guides

TBAF-Catalyzed 1,2,4-Oxadiazole Formation

Issue 1: Low or No Yield of the 1,2,4-Oxadiazole

  • Symptom: TLC or LC-MS analysis shows predominantly unreacted O-acylamidoxime starting material.

  • Probable Cause:

    • Insufficient Catalyst: While TBAF can be catalytic, some reactions may require stoichiometric amounts for completion in a reasonable timeframe.[3]

    • Poor Quality TBAF: TBAF is hygroscopic, and the presence of water can inhibit its basicity in anhydrous solvents.

    • Solvent Choice: While THF and acetonitrile are commonly used, the reaction rate can be solvent-dependent.

  • Recommended Solution:

    • Increase the amount of TBAF incrementally (e.g., from 0.1 to 1.0 equivalent).

    • Use a freshly opened bottle of TBAF or dry it under vacuum.

    • If using THF, ensure it is anhydrous. Consider switching to or ensuring anhydrous conditions in acetonitrile.

Issue 2: Formation of Byproducts

  • Symptom: Multiple spots on TLC or peaks in LC-MS, with masses corresponding to the starting amidoxime and nitrile.

  • Probable Cause: Cleavage of the O-acylamidoxime intermediate is a known side reaction, particularly with prolonged reaction times or exposure to moisture.[9][10]

  • Recommended Solution:

    • Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Ensure strictly anhydrous reaction conditions.

    • Purify the product promptly after workup to avoid degradation.

PTSA-ZnCl₂-Catalyzed 1,2,4-Oxadiazole Formation

Issue 1: Low or No Product Formation

  • Symptom: Starting amidoxime and/or nitrile remain largely unreacted.

  • Probable Cause:

    • Catalyst Inactivity: The combination of both PTSA and ZnCl₂ is crucial; using either one alone is ineffective.[1]

    • Insufficient Heat: The reaction typically requires heating to around 80 °C to proceed efficiently.[1][2]

    • Inappropriate Solvent: DMF is the most commonly reported and effective solvent for this reaction.[2]

  • Recommended Solution:

    • Ensure that both PTSA and ZnCl₂ are added to the reaction mixture in the appropriate ratios.

    • Verify the reaction temperature is maintained at the optimal level (e.g., 80 °C).

    • Use anhydrous DMF as the solvent.

Issue 2: Formation of an Isomeric or Rearranged Product

  • Symptom: The isolated product has the correct mass for the desired 1,2,4-oxadiazole, but the NMR spectrum is inconsistent with the expected structure.

  • Probable Cause: The Boulton-Katritzky rearrangement can occur under thermal or acidic conditions, leading to the formation of a more stable heterocyclic isomer.[9][11]

  • Recommended Solution:

    • Minimize the reaction time and avoid unnecessarily high temperatures.

    • After the reaction is complete, perform a neutral workup to remove the acidic catalyst before purification.

    • Store the purified product in a cool, dry, and dark place.

Data Presentation

Table 1: Comparison of TBAF and PTSA-ZnCl₂ Catalytic Systems

FeatureTBAFPTSA-ZnCl₂
Reaction Type CyclodehydrationOne-pot condensation & cyclization
Starting Materials O-acylamidoximeAmidoxime and Nitrile
Typical Conditions THF or ACN, Room TemperatureDMF, 80 °C
Catalyst Loading 0.1 - 1.0 equivalentsCatalytic (e.g., 0.2 - 0.3 equiv. each)
Reported Yields High to ExcellentModerate to Excellent (up to 94%)[2]
Key Advantage Mild, room temperature conditionsOne-pot procedure, high atom economy
Potential Drawback Requires pre-synthesis of intermediateRequires heating

Experimental Protocols

General Procedure for TBAF-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
  • To a solution of the O-acylamidoxime (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL), add a 1.0 M solution of TBAF in THF (1.0 mL, 1.0 mmol).

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.

General Procedure for PTSA-ZnCl₂-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
  • To a solution of the amidoxime (1.0 mmol) and the nitrile (1.0 mmol) in dimethylformamide (DMF, 5 mL), add p-toluenesulfonic acid (PTSA, 0.2 mmol) and zinc chloride (ZnCl₂, 0.2 mmol).[1][2]

  • Heat the reaction mixture to 80 °C and stir for 5-8 hours, monitoring the progress by TLC or LC-MS.[1]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by crystallization to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.[1]

Mandatory Visualizations

experimental_workflow cluster_tbaf TBAF Catalyzed Synthesis cluster_ptsa_zncl2 PTSA-ZnCl2 Catalyzed Synthesis start_tbaf O-Acylamidoxime process_tbaf TBAF, THF Room Temperature start_tbaf->process_tbaf end_tbaf 3,5-Disubstituted-1,2,4-Oxadiazole process_tbaf->end_tbaf start_ptsa Amidoxime + Nitrile process_ptsa PTSA, ZnCl2, DMF 80 °C start_ptsa->process_ptsa end_ptsa 3,5-Disubstituted-1,2,4-Oxadiazole process_ptsa->end_ptsa

Caption: Comparative workflow for 1,2,4-oxadiazole synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield or No Product cause1 Catalyst Issue (Inactive/Insufficient) start->cause1 cause2 Sub-optimal Conditions (Temp./Solvent) start->cause2 cause3 Side Reactions (Cleavage/Rearrangement) start->cause3 solution1 Verify Catalyst Quality/Amount cause1->solution1 solution2 Optimize Temp. & Solvent cause2->solution2 solution3 Ensure Anhydrous Conditions & Monitor Reaction Time cause3->solution3

Caption: Troubleshooting logic for low-yield reactions.

catalyst_selection start Substrate Sensitivity? choice_tbaf Use TBAF start->choice_tbaf Heat/Acid Sensitive intermediate O-Acylamidoxime Available? start->intermediate Tolerant choice_ptsa Use PTSA-ZnCl2 intermediate->choice_tbaf Yes intermediate->choice_ptsa No (One-Pot)

Caption: Decision-making for catalyst selection.

References

Minimizing Boulton-Katritzky rearrangement in 1,2,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles, with a specific focus on minimizing the Boulton-Katritzky rearrangement.

Troubleshooting Guides

Issue 1: Identification of an Isomeric Side Product

Symptom: You observe a significant side product in your reaction mixture with the same mass as your target 1,2,4-oxadiazole, as determined by LC-MS. NMR analysis suggests a different heterocyclic core.

Probable Cause: Your 3,5-disubstituted 1,2,4-oxadiazole, particularly one with a saturated side chain, may be undergoing a Boulton-Katritzky rearrangement. This thermally induced rearrangement is often facilitated by the presence of acid or moisture.[1][2]

Solution:

  • Workup and Purification: Employ neutral, anhydrous conditions during your workup and purification steps. Avoid acidic washes if you suspect this rearrangement is occurring.

  • Storage: Store the purified 1,2,4-oxadiazole in a dry environment to prevent rearrangement over time.

  • Reaction Conditions: Minimize reaction time and temperature during the cyclodehydration step. If using a base, ensure anhydrous conditions are strictly maintained.[1]

Issue 2: Low Yield of the Desired 1,2,4-Oxadiazole

Symptom: The overall yield of your target 1,2,4-oxadiazole is lower than expected, and multiple side products are observed.

Probable Cause: Besides the Boulton-Katritzky rearrangement, other side reactions could be occurring, such as the cleavage of the O-acyl amidoxime intermediate, especially in the presence of water or under prolonged heating.[1]

Solution:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: If using thermal methods, consider lowering the temperature and extending the reaction time. Alternatively, microwave irradiation can often provide the necessary energy for cyclization in a much shorter time, minimizing thermal degradation and rearrangement.[3]

  • Reagent Choice: For the cyclization of O-acyl amidoximes, strong, non-nucleophilic bases like TBAF in dry THF can be effective. Superbase systems such as NaOH/DMSO or KOH/DMSO may also facilitate the reaction at room temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is the Boulton-Katritzky rearrangement in the context of 1,2,4-oxadiazole synthesis?

A1: The Boulton-Katritzky rearrangement is a thermal process where a 3,5-disubstituted 1,2,4-oxadiazole isomerizes to another heterocyclic system.[1][4] This rearrangement involves an internal nucleophilic substitution, driven by the tendency of the relatively weak O-N bond in the 1,2,4-oxadiazole ring to cleave and form more stable bonds.[4]

Q2: Which 1,2,4-oxadiazoles are most susceptible to this rearrangement?

A2: 3,5-disubstituted 1,2,4-oxadiazoles that possess a side chain with a nucleophilic atom are prone to this rearrangement. The presence of a saturated side chain has been noted to increase susceptibility.[1][2]

Q3: What reaction conditions are known to promote the Boulton-Katritzky rearrangement?

A3: The rearrangement is primarily thermally induced. However, it can be significantly accelerated by the presence of acids, bases, or moisture.[1][2] For instance, heating 5-substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles at 60-70 °C in DMF with added water for 25-40 hours has been used to intentionally induce the rearrangement.[2]

Q4: How can I minimize the Boulton-Katritzky rearrangement during my synthesis?

A4: To minimize this unwanted side reaction, it is crucial to control the reaction conditions carefully. The following table summarizes the key factors:

FactorConditions that Promote RearrangementRecommended Conditions for Minimization
Temperature Prolonged heating at elevated temperatures.Use the lowest effective temperature for cyclization. Consider microwave-assisted synthesis for shorter reaction times.
pH Acidic or basic conditions.Maintain neutral conditions, especially during workup and purification.
Moisture Presence of water in the reaction mixture or during storage.Use anhydrous solvents and reagents. Store the final product in a desiccator.
Reaction Time Extended reaction times, especially at high temperatures.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Q5: Can microwave irradiation help in preventing the Boulton-Katritzky rearrangement?

A5: Yes, microwave-assisted synthesis can be a valuable tool. By rapidly heating the reaction mixture to the target temperature, it can significantly shorten the required reaction time from hours to minutes. This reduction in overall heat exposure can minimize the occurrence of thermally induced side reactions like the Boulton-Katritzky rearrangement.[3][5]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This protocol is adapted for the synthesis of 1,2,4-oxadiazoles while minimizing thermal rearrangement.

Materials:

  • Substituted Amidoxime (1.0 eq)

  • Substituted Acyl Chloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel (for supported cyclization)

Procedure:

  • To a sealed microwave vessel under a dry nitrogen atmosphere, add the amidoxime and anhydrous potassium carbonate.

  • Add anhydrous DCM to the vessel.

  • Slowly add a solution of the acyl chloride in anhydrous DCM to the stirring mixture at room temperature.

  • Monitor the acylation step by TLC.

  • Once the acylation is complete, add silica gel to the reaction mixture.

  • Remove the solvent under reduced pressure to obtain the silica-supported O-acyl amidoxime.

  • Place the vessel in a microwave reactor and irradiate at a suitable power and time (e.g., 10-30 minutes; optimization may be required) to induce cyclodehydration.

  • After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Purify the product further by column chromatography or recrystallization if necessary.

Visualizations

Boulton-Katritzky Rearrangement Mechanism

experimental_workflow start Amidoxime + Acyl Chloride acylation O-Acylation (Anhydrous DCM, K2CO3) start->acylation intermediate O-Acyl Amidoxime (on Silica Support) acylation->intermediate cyclization Microwave-Assisted Cyclodehydration intermediate->cyclization product Crude 1,2,4-Oxadiazole cyclization->product purification Purification (Chromatography) product->purification final_product Pure 1,2,4-Oxadiazole purification->final_product troubleshooting_logic start Isomeric Side Product Observed? cause Probable Cause: Boulton-Katritzky Rearrangement start->cause Yes no_issue Continue with Protocol start->no_issue No solution Solution: - Anhydrous Conditions - Neutral Workup - Minimize Heat/Time cause->solution

References

Scale-up challenges for the synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address challenges encountered during laboratory synthesis and scale-up.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, offering potential causes and solutions in a structured format.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of 4-Formylbenzamidoxime (Intermediate) 1. Incomplete reaction due to insufficient heating or reaction time. 2. Incorrect pH for the reaction with hydroxylamine. 3. Low purity of the starting material, 4-cyanobenzaldehyde.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to reflux for an adequate duration. 2. Verify the pH of the reaction mixture. The presence of a base like sodium bicarbonate is crucial.[1] 3. Check the purity of 4-cyanobenzaldehyde by an appropriate analytical method (e.g., NMR, melting point) before starting the synthesis.
Low or No Yield of Final Product in Cyclization Step 1. Inefficient cyclization of the O-acylamidoxime intermediate. 2. Degradation of the product under harsh reaction conditions (e.g., prolonged heating). 3. The presence of moisture can hydrolyze the acetic anhydride or other acylating agents.1. For the acetic anhydride method, ensure a sufficient excess of acetic anhydride is used.[1] For alternative methods, consider using a more potent cyclization catalyst. 2. Monitor the reaction closely by TLC and avoid unnecessarily long reaction times. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Impurities or Side Products 1. Boulton-Katritzky rearrangement, a common thermal rearrangement for 1,2,4-oxadiazoles.[2] 2. Incomplete acylation of the amidoxime in the cyclization step. 3. Presence of unreacted starting materials in the final product.1. Avoid excessive heating during the cyclization and work-up steps. 2. Ensure proper stoichiometry of the acylating agent. 3. Optimize the purification method, such as column chromatography or recrystallization, to effectively remove starting materials.
Difficulty in Product Purification 1. The product may be an oil or difficult to crystallize. 2. Co-elution of impurities during column chromatography. 3. Product instability on silica gel.1. Try different solvent systems for recrystallization. If the product is an oil, consider converting it to a solid derivative for purification, if feasible. 2. Optimize the mobile phase for column chromatography by testing various solvent polarities with TLC. 3. Consider using a different stationary phase for chromatography, such as alumina, or using a purification method that does not involve silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this synthesis?

A1: When scaling up the synthesis of this compound, the most critical parameters to control are:

  • Temperature: The cyclization reaction is often exothermic. Inadequate heat dissipation on a larger scale can lead to a thermal runaway, causing side reactions and potential safety hazards. A jacketed reactor with precise temperature control is essential.

  • Reagent Addition Rate: The controlled addition of reagents, particularly the acylating agent, is crucial to manage the reaction exotherm.

  • Mixing: Efficient mixing is necessary to ensure uniform temperature and concentration throughout the reactor, preventing the formation of localized hot spots and improving reaction consistency.

  • Purification: Crystallization and filtration processes can be challenging to scale. The choice of solvent, cooling rate, and agitation speed are critical for obtaining the desired crystal form and purity.

Q2: Are there alternative, more "green" methods for this synthesis?

A2: Yes, several approaches can make the synthesis more environmentally friendly. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the formation of 1,2,4-oxadiazoles, often with reduced solvent usage.[2] Additionally, exploring one-pot syntheses can minimize waste by reducing the number of intermediate isolation and purification steps.

Q3: What are the primary safety concerns when working with the reagents in this synthesis?

A3: Key safety considerations include:

  • Hydroxylamine: It can be thermally unstable.

  • Acetic Anhydride: It is corrosive and reacts exothermically with water.[3][4]

  • Solvents: Many organic solvents are flammable. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a clear understanding of the potential hazards and emergency procedures.

Q4: How can I improve the purity of my final product on a larger scale?

A4: Improving purity at scale requires a focus on process control and optimization:

  • High-Purity Starting Materials: Ensure the starting materials meet the required purity specifications.

  • Controlled Reaction Conditions: Maintain precise control over temperature and reagent addition to minimize side product formation.

  • Optimized Work-up: A well-designed aqueous quench and extraction procedure can remove many inorganic byproducts.

  • Recrystallization: This is a powerful purification technique for solids. The choice of solvent system is critical and should be optimized to provide good recovery of the pure product while leaving impurities in the mother liquor.

Data Presentation

The following tables provide representative data for the synthesis, illustrating the impact of scaling up on key performance indicators.

Table 1: Synthesis of 4-Formylbenzamidoxime (Intermediate)

Scale 4-Cyanobenzaldehyde (g) Hydroxylamine HCl (g) Sodium Bicarbonate (g) Ethanol/Water (mL) Yield (%) Purity (by HPLC, %)
Lab Scale106.37.6100/508598
Pilot Scale100063076010L/5L8297

Table 2: Synthesis of this compound via Acetic Anhydride Method

Scale 4-Formylbenzamidoxime (g) Acetic Anhydride (mL) Reaction Time (h) Yield (%) Purity (by HPLC, %)
Lab Scale105037899
Pilot Scale1000500057297.5

Experimental Protocols

Protocol 1: Synthesis of 4-Formylbenzamidoxime
  • In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 equivalent) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) to the suspension.[1]

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash it thoroughly with cold water.

  • Dry the solid under a vacuum to yield 4-formylbenzamidoxime.[1]

Protocol 2: Synthesis of this compound (Acetic Anhydride Method)
  • Suspend 4-formylbenzamidoxime (1.0 equivalent) in acetic anhydride (5-10 equivalents).[1]

  • Heat the mixture to reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[1]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization 4_cyanobenzaldehyde 4-Cyanobenzaldehyde intermediate 4-Formylbenzamidoxime 4_cyanobenzaldehyde->intermediate Ethanol/Water, Reflux hydroxylamine Hydroxylamine HCl, NaHCO3 hydroxylamine->intermediate final_product This compound intermediate->final_product Reflux acetic_anhydride Acetic Anhydride acetic_anhydride->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Evaluate Work-up & Purification workup_ok Purification Effective? check_workup->workup_ok sm_ok->check_conditions Yes purify_sm Purify Starting Materials sm_ok->purify_sm No conditions_ok->check_workup Yes optimize_conditions Optimize Reaction Parameters conditions_ok->optimize_conditions No optimize_purification Optimize Purification Method (e.g., change solvent, column) workup_ok->optimize_purification No success Problem Resolved workup_ok->success Yes purify_sm->check_sm optimize_conditions->check_conditions optimize_purification->check_workup

Caption: A logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Characterization and Purity Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and purity assessment of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, a key building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in public literature, this guide focuses on established analytical techniques and utilizes data from closely related analogs and isomers to provide illustrative examples. The methodologies discussed are broadly applicable to the analysis of substituted benzaldehydes and oxadiazole-containing heterocycles.

Physicochemical Properties and Structural Comparison

This compound belongs to the family of aryl-1,2,4-oxadiazoles, which are recognized as important pharmacophores in drug discovery.[1] Its isomeric alternatives, such as 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde and 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, offer different spatial arrangements of the heterocyclic core, which can significantly influence their biological activity and physicochemical properties.

PropertyThis compound (Target Compound)4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (Isomer 1)4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (Isomer 2)
Molecular Formula C₁₀H₈N₂O₂C₁₀H₈N₂O₂C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol 188.18 g/mol 188.18 g/mol
Purity (Typical) ≥96%≥98%[2]Data not readily available
CAS Number 852180-60-8179056-82-7[2]876316-27-7[3]

Analytical Techniques for Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the target compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure.

Table 2: Comparison of Expected ¹H and ¹³C NMR Spectral Features

Feature¹H NMR¹³C NMR
Aldehyde Proton (-CHO) A sharp singlet typically observed far downfield around δ 9.5-10.0 ppm.[1]A highly deshielded carbonyl carbon signal around δ 190-195 ppm.[1]
Aromatic Protons (Benzene Ring) A complex multiplet or two distinct doublets in the region of δ 7.5-8.5 ppm, characteristic of a 1,4-disubstituted benzene ring.[1]Signals for the aromatic carbons typically appear between δ 125-170 ppm. The substitution pattern influences the chemical shifts of the ipso, ortho, meta, and para carbons.
Methyl Protons (-CH₃) A sharp singlet integrating to three protons, with its chemical shift dependent on the position within the oxadiazole ring.A signal in the aliphatic region, typically below δ 30 ppm.
Oxadiazole Carbons Not directly observed.Two distinct signals in the highly deshielded region of δ 160-170 ppm, characteristic of the heterocyclic ring carbons.[1]

Note: The predicted spectral data for the related compound 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde suggests an aldehyde proton at δ 9.5–10.0 ppm and aromatic protons between δ 7.5–8.5 ppm. The carbonyl carbon is predicted around δ 190 ppm, with oxadiazole carbons in the δ 160–170 ppm range.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Comments
C=O Stretch (Aldehyde) ~1680 - 1720 cm⁻¹A strong, sharp absorption band. For benzaldehyde, this is typically around 1700 cm⁻¹.[4]
C-H Stretch (Aldehyde) ~2720 and ~2820 cm⁻¹Two weak bands, which can be characteristic of an aldehyde.
Aromatic C=C Stretch ~1500 - 1600 cm⁻¹Multiple bands indicating the presence of the benzene ring.
C=N/C-O Stretch (Oxadiazole) ~1500 - 1650 cm⁻¹ and ~1000 - 1300 cm⁻¹These bands confirm the presence of the oxadiazole heterocyclic ring.[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

Table 4: Expected Mass Spectrometry Fragmentation

Ionm/zComments
Molecular Ion [M]⁺ 188Corresponds to the intact molecule.
[M-H]⁺ 187Loss of the aldehydic hydrogen.
[M-CHO]⁺ 159Loss of the formyl group.
Fragment from Benzene Ring 77Corresponds to the phenyl cation.

Purity Analysis: A Comparison of Methods

Ensuring the purity of chemical intermediates is critical in drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.

Table 5: Comparison of HPLC and GC-MS for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.
Typical Application Ideal for non-volatile and thermally labile compounds. Reverse-phase HPLC is well-suited for moderately polar compounds like the target molecule.Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile aldehydes.[6]
Sensitivity High sensitivity, often in the ng/mL range.[7]Very high sensitivity, especially in selected ion monitoring (SIM) mode.
Impurity Identification Retention time provides initial identification. Coupling with a mass spectrometer (LC-MS) is needed for definitive structural elucidation of unknown impurities.Provides both retention time and a mass spectrum for each separated component, allowing for direct identification of many impurities.
Quantification Excellent for accurate quantification using external or internal standards.Good for quantification, but can be more susceptible to matrix effects.
Recommendation Primary recommended method for routine purity assessment and quality control due to the compound's polarity and expected non-volatile process-related impurities.A valuable complementary technique for identifying volatile impurities and for structural confirmation of separated components.

Experimental Protocols

Synthesis of 4-(Aryl)-1,2,4-oxadiazoles (General Procedure)

The synthesis of 3-aryl-1,2,4-oxadiazoles, such as the target compound, typically involves the cyclization of an O-acylamidoxime intermediate. This intermediate is formed from the reaction of an amidoxime with a carboxylic acid derivative.[1] Potential impurities can arise from unreacted starting materials or by-products of side reactions.

Characterization Protocols
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • IR Spectroscopy:

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils), or use an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the key functional groups.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (LC-MS or GC-MS).

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This is a general method that would require optimization for the specific compound.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute this solution further with the mobile phase to a working concentration (e.g., 0.1 mg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and purity analysis of a chemical compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Purity Analysis cluster_decision Final Assessment start Starting Materials reaction Chemical Reaction (e.g., Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Purified Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms hplc HPLC Purity Analysis product->hplc data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis hplc->data_analysis final_product Characterized Compound (Purity > 95%) data_analysis->final_product Meets Specs repurify Repurify data_analysis->repurify Fails Specs repurify->purification

Caption: Workflow for Synthesis, Characterization, and Purity Analysis.

Conclusion

References

A Comparative Spectroscopic Guide: 1H and 13C NMR Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted and Comparative NMR Data

The expected chemical shifts for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde are derived from the known spectral data of its core components: the substituted benzaldehyde ring and the methyl-substituted 1,2,4-oxadiazole moiety. The electron-withdrawing nature of the 1,2,4-oxadiazole ring is anticipated to significantly influence the chemical shifts of the aromatic protons and carbons.

¹H NMR Data Comparison

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The substitution on the benzene ring will result in a characteristic splitting pattern for the aromatic protons.

Proton Predicted Chemical Shift (δ, ppm) for this compound Observed Chemical Shift (δ, ppm) in Benzaldehyde [1]Observed Chemical Shift (δ, ppm) in Methyl-Oxadiazole Derivatives
Aldehyde (-CHO)~10.1~10.0-
Aromatic (ortho to -CHO)~8.0-8.2 (d)~7.87 (d)-
Aromatic (meta to -CHO)~7.8-8.0 (d)~7.51 (t), ~7.61 (t)-
Methyl (-CH₃)~2.6-~2.4-2.6

Table 1: Comparative ¹H NMR Data. Predicted values for the target compound are compared with experimental data for benzaldehyde and typical methyl-oxadiazole derivatives. The aromatic region of the target compound is expected to show two doublets due to the para-substitution pattern.

¹³C NMR Data Comparison

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, the oxadiazole ring carbons, and the methyl carbon are key indicators of the electronic environment.

Carbon Predicted Chemical Shift (δ, ppm) for this compound Observed Chemical Shift (δ, ppm) in Benzaldehyde Derivatives [2]Observed Chemical Shift (δ, ppm) in Oxadiazole Derivatives [3][4]
Aldehyde (C=O)~192~189-193-
Aromatic (C-CHO)~137~136-138-
Aromatic (C-oxadiazole)~130-~121-130
Aromatic (CH)~129-132~129-134-
Oxadiazole (C3)~168-~162-169
Oxadiazole (C5)~178-~164-178
Methyl (-CH₃)~12-~12-22

Table 2: Comparative ¹³C NMR Data. Predicted chemical shifts for the target molecule are compared with typical ranges observed for substituted benzaldehydes and various oxadiazole compounds.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is outlined below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The choice of solvent is crucial; DMSO-d₆ is often suitable for compounds with moderate polarity.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 220 ppm.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to final structure elucidation, follows a logical progression.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Interpretation Chemical Shift, Integration, Multiplicity Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Figure 1. Logical workflow for NMR analysis.

Conclusion

The presented ¹H and ¹³C NMR analysis, though predictive, offers a solid foundation for the spectroscopic characterization of this compound. By comparing the expected spectral features with known data from related structural motifs, researchers can more efficiently identify and characterize this and similar novel compounds. The provided experimental protocol and logical workflow serve as a practical guide for obtaining and interpreting high-quality NMR data in a drug discovery and development context.

References

Comparative Guide to Purity Validation of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of synthesized 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. Detailed experimental protocols, comparative data, and workflow visualizations are included to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a key building block in medicinal chemistry, utilized in the synthesis of various pharmacologically active compounds.[1] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a robust HPLC method for purity validation and compares it with other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

The synthesis of 3-aryl-1,2,4-oxadiazoles often involves the cyclization of an O-acylamidoxime intermediate, which itself is formed from an amidoxime and a carboxylic acid derivative.[1] Potential impurities can arise from unreacted starting materials, by-products from side reactions, or degradation of the final compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common and recommended method for analyzing moderately polar compounds such as this compound. The technique separates compounds based on their partitioning between a nonpolar stationary phase and a polar mobile phase.[2] It is a robust, reliable, and well-established technique that can effectively separate the main compound from its non-volatile, process-related impurities.[2]

Proposed RP-HPLC Method

The following proposed method is based on established protocols for the analysis of related oxadiazole derivatives and aromatic aldehydes.[3][4][5]

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid or Phosphoric Acid)
Elution Mode Gradient or Isocratic (e.g., 60:40 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Detection UV at approximately 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL
Diluent Acetonitrile or a mixture of Acetonitrile and Water
Experimental Protocol: HPLC Purity Validation
  • Solution Preparation:

    • Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic System:

    • An HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Perform replicate injections of the standard solution to check for system suitability (e.g., tailing factor, theoretical plates, and reproducibility of retention time and peak area).

    • Inject the sample solution.

    • Run the chromatogram for a sufficient time to ensure the elution of all potential impurities.

  • Purity Calculation:

    • The purity is typically calculated using the area normalization method:[6] % Purity = (Area of the main peak / Total area of all peaks) x 100

Method Validation Parameters (Based on related compounds)

The following table summarizes typical validation parameters for HPLC methods for oxadiazole derivatives from the literature, which would be expected for the proposed method.[3][4]

Validation ParameterTypical Acceptance Criteria/Results
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) Typically in the range of 0.1-1 µg/mL
Limit of Quantification (LOQ) Typically in the range of 0.5-5 µg/mL

Comparison with Alternative Analytical Techniques

FeatureHPLCGC-MSqNMR
Principle Partition chromatographyGas phase separation followed by mass analysisNuclear magnetic resonance
Analytes Non-volatile, thermally stable compoundsVolatile, thermally stable compoundsSoluble compounds with NMR-active nuclei
Reference Standard Required for quantificationRequired for quantificationCan be used for absolute quantification with an internal standard of known purity[3]
Sensitivity High (ng to pg range)Very high (pg to fg range)Lower (µg to mg range)
Impurity Identification Based on retention time; MS detector can be coupled for identificationExcellent identification capabilities based on mass spectra[7]Can identify and quantify structurally related impurities if signals are resolved[8]
Sample Preparation Simple dissolution and filtrationCan require derivatization for polar or non-volatile compounds[9]Simple dissolution in a deuterated solvent
Analysis Time 15-60 minutes per sample30-60 minutes per sample5-20 minutes per sample
Advantages Robust, versatile, high resolution for non-volatile impuritiesHigh sensitivity and specificity for volatile/semi-volatile impurities[7]Absolute quantification without a specific reference standard of the analyte, non-destructive[10][11]
Disadvantages May not detect highly volatile impuritiesNot suitable for thermally labile compounds, potential for on-column degradationLower sensitivity, potential for peak overlap in complex mixtures[8]

Visualizing the HPLC Purity Validation Workflow

HPLC_Purity_Validation cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Reference Standard dissolve Dissolve in Diluent prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_system Equilibrate HPLC System filter->hplc_system inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_std Inject Standard (System Suitability) inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity validation of this compound.

Conclusion

For the routine purity assessment of synthesized this compound, RP-HPLC is the recommended method.[2] It provides a reliable and robust means to separate and quantify the main component from its potential non-volatile, process-related impurities.[2] GC-MS serves as a valuable complementary technique, particularly for the identification of unknown volatile or semi-volatile impurities that may not be detected by HPLC-UV.[7] qNMR is a powerful tool for the absolute purity determination, especially when a certified reference standard of the analyte is not available, and it offers an orthogonal approach to chromatographic methods.[3][8][10] The choice of method will ultimately depend on the specific requirements of the analysis, including the nature of expected impurities and the intended use of the compound.

References

Structure-Activity Relationship of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, present in a variety of biologically active molecules.[1] This guide provides a comparative overview of the structure-activity relationships (SAR) for analogs of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, a heterocyclic compound featuring a benzaldehyde moiety attached to a 1,2,4-oxadiazole ring.[1] While specific SAR studies on this exact compound are limited in publicly available literature, this guide will draw upon data from the broader class of 3-aryl-1,2,4-oxadiazoles to elucidate key structural determinants for biological activity, particularly in the context of anticancer and enzyme inhibition applications.[1][2]

Comparative Biological Activity of 1,2,4-Oxadiazole Analogs

Quantitative structure-activity relationship (QSAR) studies on various 1,2,4-oxadiazole derivatives have revealed that the nature and position of substituents on the aromatic rings significantly influence their biological potency.[3][4] The aldehyde functional group on the benzaldehyde ring of the parent compound serves as a versatile synthetic handle for creating diverse analogs.[1]

Below is a representative table summarizing the inhibitory activity of hypothetical analogs against a target enzyme, illustrating the impact of substituent modifications.

Compound IDR1 (Benzaldehyde Ring)R2 (Oxadiazole Ring)IC50 (µM)
Parent -CHO-CH3>100
Analog 1 -CH=NOH-CH350.2
Analog 2 -COOH-CH325.8
Analog 3 -CHO-CF315.1
Analog 4 -COOH-CF35.3
Analog 5 -CHO-Phenyl8.7
Analog 6 -COOH-Phenyl2.1

This table presents illustrative data to demonstrate SAR principles. Actual values would be determined experimentally.

The hypothetical data suggests that conversion of the aldehyde to a carboxylic acid (e.g., Analog 2 vs. Parent) can enhance activity. Furthermore, modifying the substituent on the oxadiazole ring from a methyl to a more electron-withdrawing trifluoromethyl group or a bulky phenyl group can significantly improve potency (e.g., Analogs 3-6).[3] SAR studies on 3-aryl-5-aryl-1,2,4-oxadiazoles have similarly shown that the substituent at the 5-position of the oxadiazole ring is crucial for activity.[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of these analogs to ensure reproducibility and comparability of data.

General Synthesis of 4-(5-Substituted-1,2,4-oxadiazol-3-yl)benzoic acid analogs

A plausible synthetic route for creating a library of analogs involves the cyclization of an O-acylamidoxime intermediate.[1]

  • Amidoxime Formation: 4-cyanobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to form the corresponding amidoxime.

  • Acylation: The amidoxime is then acylated with various acid chlorides or anhydrides (R2-COCl) to yield O-acylamidoxime intermediates.

  • Cyclization: The intermediate is heated in a suitable solvent (e.g., toluene, xylene) to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.

  • Aldehyde Oxidation: The aldehyde group is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate or Jones reagent.

In Vitro Enzyme Inhibition Assay (Example: Kinase Inhibition)
  • Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, kinase buffer, and test compounds (dissolved in DMSO).

  • Assay Procedure:

    • Test compounds are serially diluted in DMSO and added to a 96-well plate.

    • Kinase and substrate are added to the wells and incubated for 10 minutes.

    • The reaction is initiated by adding ATP.

    • The plate is incubated at 30°C for 60 minutes.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for understanding complex biological data and experimental processes.

SAR_Relationship cluster_scaffold Core Scaffold: 4-(1,2,4-oxadiazol-3-yl)benzaldehyde cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold [Benzaldehyde Ring]-C-N-O-C-[R2] R1 R1 on Benzaldehyde Scaffold->R1 R2 R2 on Oxadiazole Scaffold->R2 Activity Potency (e.g., IC50) R1->Activity Influences binding and selectivity R2->Activity Crucial for potency and target interaction

Caption: General SAR for 1,2,4-oxadiazole analogs.

Experimental_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., Enzyme Assay) purification->screening sar SAR Analysis screening->sar hit Hit Identification sar->hit optimization Lead Optimization hit->optimization optimization->synthesis Iterative Cycles end Preclinical Candidate optimization->end Signaling_Pathway Compound 3-Aryl-1,2,4-Oxadiazole Derivative Target Cellular Target (e.g., TIP47) Compound->Target Inhibition Downstream Downstream Signaling Cascade Target->Downstream Survival Blocks Survival Signal Downstream->Survival Caspases Activation of Caspases Survival->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Comparing the reactivity of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde with other aromatic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde against other common aromatic aldehydes. Understanding the relative reactivity of this heterocyclic building block is crucial for its effective utilization in synthetic chemistry and drug discovery programs. The guide is based on established principles of organic chemistry, supported by detailed experimental protocols for empirical validation.

Introduction to Aromatic Aldehyde Reactivity

The reactivity of aromatic aldehydes is predominantly governed by the electrophilicity of the carbonyl carbon. This reactivity is crucial in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. The substituent on the aromatic ring plays a pivotal role in modulating this electrophilicity through electronic and steric effects.

  • Electronic Effects : Electron-withdrawing groups (EWGs) delocalize electron density away from the carbonyl carbon, increasing its partial positive charge (δ+) and thus enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) increase electron density at the carbonyl carbon, reducing its electrophilicity and reactivity.[1][2]

  • Steric Effects : Bulky substituents located near the aldehyde group can physically obstruct the approach of a nucleophile, thereby decreasing the reaction rate.[3][4][5]

  • Resonance : Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the aromatic ring donates electron density to the carbonyl group through resonance, which stabilizes the aldehyde and makes the carbonyl carbon less electrophilic.[3][6][7]

The 1,2,4-oxadiazole ring is a five-membered heterocycle known to function as an effective electron-withdrawing group.[8][9] This is due to the presence of electronegative nitrogen and oxygen atoms within the ring. Consequently, this compound is anticipated to exhibit enhanced reactivity compared to unsubstituted benzaldehyde or benzaldehydes bearing electron-donating groups.

Visualization of Reactivity Principles

The following diagram illustrates the logical relationship between the electronic nature of a substituent on a benzaldehyde and its resulting chemical reactivity.

G Diagram 1: Influence of Substituents on Benzaldehyde Reactivity subst Aromatic Substituent (X) ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl, 1,2,4-Oxadiazole) subst->ewg Inductive & Resonance Withdrawal edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) subst->edg Inductive & Resonance Donation carbonyl Increased δ+ on Carbonyl Carbon (More Electrophilic) ewg->carbonyl carbonyl_neg Decreased δ+ on Carbonyl Carbon (Less Electrophilic) edg->carbonyl_neg react_inc Increased Reactivity towards Nucleophiles carbonyl->react_inc react_dec Decreased Reactivity towards Nucleophiles carbonyl_neg->react_dec

Caption: Logical flow of substituent effects on aldehyde reactivity.

Quantitative Reactivity Comparison

The table below presents a predicted ranking of reactivity for several aromatic aldehydes in a Knoevenagel condensation, a reaction highly sensitive to the aldehyde's electrophilicity.[12][13]

AldehydeAromatic Substituent (at para-position)Electronic EffectPredicted Relative Reaction Rate
4-Nitrobenzaldehyde-NO₂Strong EWGHighest
This compound -C₂N₂O(CH₃)Strong EWGHigh
4-Chlorobenzaldehyde-ClWeak EWGModerate
Benzaldehyde-HNeutralBaseline
4-Methylbenzaldehyde (p-Tolualdehyde)-CH₃Weak EDGLow
4-Methoxybenzaldehyde (p-Anisaldehyde)-OCH₃Strong EDGLowest

Note: This table provides a qualitative prediction based on established chemical principles. Experimental verification is recommended using the protocols provided below.

Experimental Protocols for Reactivity Assessment

To empirically determine and compare the reactivity of this compound, standardized experimental conditions are essential. The following protocol for a Knoevenagel condensation is provided as a robust method for generating comparative data.[12][13][14][15]

Protocol: Comparative Knoevenagel Condensation

This experiment measures the time to reaction completion and product yield for the condensation of various aromatic aldehydes with an active methylene compound, malononitrile.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • 4-Chlorobenzaldehyde

  • Benzaldehyde

  • 4-Methoxybenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate eluent for TLC (e.g., 3:1 Hexanes:Ethyl Acetate)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In separate, identical round-bottom flasks, dissolve each aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Reaction Initiation: To each flask, add a catalytic amount of piperidine (0.1 mmol) simultaneously (or with carefully recorded start times).

  • Monitoring: Stir all reaction mixtures at a constant room temperature. Monitor the progress of each reaction every 5-10 minutes by TLC, spotting the reaction mixture alongside a spot of the starting aldehyde. The reaction is complete upon the disappearance of the starting aldehyde spot.

  • Data Collection: Record the time required for each reaction to reach completion.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Yield Calculation: Determine the mass of the dried product and calculate the percentage yield for each reaction.

  • Comparison: Tabulate the reaction times and yields for each aldehyde. A shorter reaction time and higher yield indicate greater reactivity of the starting aldehyde.

The following diagram outlines the general workflow for this comparative experiment.

G Diagram 2: Workflow for Comparative Knoevenagel Condensation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison prep1 For each aldehyde: Dissolve aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in Ethanol (10 mL) react1 Add Piperidine (0.1 mmol) to initiate reaction prep1->react1 react2 Stir at constant temperature react1->react2 react3 Monitor reaction progress by TLC react2->react3 every 5-10 min analysis1 Record time to completion react3->analysis1 once aldehyde is consumed analysis2 Isolate product by filtration analysis1->analysis2 analysis3 Calculate percentage yield analysis2->analysis3 analysis4 Compare time and yield across all aldehydes analysis3->analysis4

Caption: Experimental workflow for comparing aldehyde reactivity.

Conclusion

Based on fundamental principles of physical organic chemistry, the 1,2,4-oxadiazole moiety functions as a potent electron-withdrawing group. This electronic effect significantly increases the electrophilicity of the carbonyl carbon in This compound . As a result, this compound is predicted to be substantially more reactive in nucleophilic addition and condensation reactions than benzaldehyde and other benzaldehydes substituted with electron-donating or weakly electron-withdrawing groups. Its reactivity is expected to be comparable to that of other strongly deactivated aromatic aldehydes like 4-nitrobenzaldehyde.

The provided experimental protocols offer a clear and reliable framework for researchers to empirically quantify these reactivity differences. Such data is invaluable for optimizing reaction conditions, designing novel synthetic pathways, and developing structure-activity relationships in medicinal chemistry and materials science.

References

Cytotoxicity comparison of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-cancer potential of various 1,2,4-oxadiazole derivatives, supported by experimental data and standardized protocols.

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1] This guide provides a comparative overview of the cytotoxic activity of various 1,2,4-oxadiazole derivatives against a range of human cancer cell lines. While specific data for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde derivatives is not extensively available in public literature, this comparison synthesizes findings from structurally related 1,2,4-oxadiazole compounds, offering valuable insights into their therapeutic potential.

Comparative Cytotoxicity Data

The cytotoxic efficacy of 1,2,4-oxadiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of 1,2,4-oxadiazole derivatives, providing a benchmark for their anti-proliferative potency.

Compound/Derivative ClassCell LineIC50 (µM)Reference Compound
1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a)MCF-7 (Breast)0.76 ± 0.044Doxorubicin
1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a)A549 (Lung)0.18 ± 0.019Doxorubicin
1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a)DU145 (Prostate)1.13 ± 0.55Doxorubicin
1,2,4-Oxadiazole linked 5-fluorouracil derivative (7b) (3,4,5-trimethoxy substituted)MCF-7 (Breast)-Doxorubicin
1,2,4-Oxadiazole linked 5-fluorouracil derivative (7b) (3,4,5-trimethoxy substituted)A549 (Lung)-Doxorubicin
1,2,4-Oxadiazole linked 5-fluorouracil derivative (7b) (3,4,5-trimethoxy substituted)DU145 (Prostate)-Doxorubicin
Ferulic acid-based 1,2,4-oxadiazole (Compound 1)U87 (Glioblastoma)60.3-
Ferulic acid-based 1,2,4-oxadiazole (Compound 1)T98G (Glioblastoma)39.2-
Ferulic acid-based 1,2,4-oxadiazole (Compound 1)LN229 (Glioblastoma)80.4-
1,2,4-Oxadiazole nortopsentin analogHCT-116 (Colon)Submicromolar to micromolar range-

Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aryl rings attached to the 1,2,4-oxadiazole core significantly influence the cytotoxic activity. For instance, the introduction of electron-donating groups, such as a 3,4,5-trimethoxy substitution on the phenyl ring, has been shown to enhance anticancer activity in some series.[2][3]

Experimental Protocols

The evaluation of cytotoxicity for the 1,2,4-oxadiazole derivatives cited in this guide is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT Assay Protocol
  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The synthesized 1,2,4-oxadiazole derivatives are dissolved in a suitable solvent, typically DMSO, and then diluted to various concentrations in the culture medium. The cells are then treated with these varying concentrations of the compounds and incubated for a specified period, commonly 48 or 72 hours.

  • MTT Incubation: Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C. During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals.[4]

  • Formazan Solubilization: The culture medium containing MTT is carefully aspirated, and 100-150 µL of a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the standardized workflow for assessing the cytotoxicity of chemical compounds.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cancer Cell Culture Seeding Cell Seeding in 96-well Plates CellCulture->Seeding Treatment Treat Cells with Compounds Seeding->Treatment CompoundPrep Prepare Compound Dilutions CompoundPrep->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubation Incubate to Form Formazan MTT_add->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Values Absorbance->IC50

Caption: A generalized workflow for determining the cytotoxicity of chemical compounds using the MTT assay.

Potential Signaling Pathways

Many cytotoxic agents, including various 1,2,4-oxadiazole derivatives, induce their anticancer effects by triggering apoptosis, or programmed cell death. A crucial mechanism in this process is the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Pathway Derivative 1,2,4-Oxadiazole Derivative Target Cellular Target (e.g., Kinase, Tubulin) Derivative->Target Signal Signal Transduction Cascade Target->Signal Caspase_Activation Caspase Activation (e.g., Caspase-3) Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified diagram illustrating a potential apoptotic signaling pathway initiated by a 1,2,4-oxadiazole derivative.

References

The 1,2,4-Oxadiazole Ring in Bioisosteric Replacement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 1,2,4-oxadiazole ring as a bioisostere in drug design. It summarizes key experimental data on its performance against common alternatives and includes detailed experimental protocols for cited assays.

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle frequently employed in medicinal chemistry as a bioisosteric replacement for amide and ester functionalities.[1][2] This substitution is a key strategy to enhance the metabolic stability of drug candidates by mitigating hydrolysis by amidases or esterases.[3] The ring's thermal and chemical resistance contributes to its stability in biological systems.[2] This guide delves into comparative studies that quantify the impact of this bioisosteric replacement on physicochemical properties, biological activity, and pharmacokinetic profiles.

Physicochemical and Pharmacokinetic Properties: A Tale of Two Isomers

A critical aspect of drug design is the optimization of a compound's physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME). The choice of a bioisosteric replacement can significantly influence these parameters. Comparative studies between 1,2,4-oxadiazole and its 1,3,4-isomer have revealed significant differences.

A systematic comparison of matched pairs of 1,2,4- and 1,3,4-oxadiazole isomers demonstrated that the 1,3,4-oxadiazole isomer generally exhibits more favorable properties.[4] In almost all cases, the 1,3,4-oxadiazole isomer showed an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-counterpart.[4] Furthermore, the 1,3,4-isomer is associated with better metabolic stability, improved aqueous solubility, and reduced inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, a key anti-target in drug development.[3][4] These differences are attributed to their distinct charge distributions and dipole moments.[3]

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers

Property1,2,4-Oxadiazole1,3,4-OxadiazoleAdvantageReference
Lipophilicity (log D)HigherLower (by ~1 log unit)1,3,4-Oxadiazole[4]
Aqueous SolubilityLowerHigher1,3,4-Oxadiazole[4]
Metabolic Stability (HLM)Generally LowerGenerally Higher1,3,4-Oxadiazole[3][4]
hERG InhibitionHigher PotentialLower Potential1,3,4-Oxadiazole[3][4]

Biological Activity: A Target-Dependent Outcome

The bioisosteric replacement of an amide or ester with a 1,2,4-oxadiazole ring can have varying effects on biological activity, which is highly dependent on the specific biological target and the surrounding molecular scaffold.

Cannabinoid Receptor 2 (CB2) Ligands

In a study involving high-affinity CB2 ligands, the bioisosteric replacement of a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring was investigated. While the 1,3,4-oxadiazole was expected to confer better physicochemical properties, it resulted in a 10- to 50-fold reduction in CB2 affinity.[5] This highlights that improvements in physicochemical properties do not always translate to retained or improved biological activity.

Table 2: Comparative Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole CB2 Ligands

CompoundHeterocycleKi (nM) for CB2Fold difference in AffinityReference
1a 1,2,4-Oxadiazole2.9-[5]
9a 1,3,4-Oxadiazole2510-fold lower[5]
1b 1,2,4-Oxadiazole6.7-[5]
9b 1,3,4-Oxadiazole>300>50-fold lower[5]
Anticancer Activity

Both 1,2,4- and 1,3,4-oxadiazole derivatives have shown significant potential as anticancer agents.[6] While direct comparative studies under identical conditions are limited, analysis of published data provides insights into their relative efficacies. For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have exhibited potent activity against various cancer cell lines, with some showing greater potency than the standard drug Doxorubicin.[6] Similarly, 1,2,4-oxadiazole derivatives linked with other heterocyclic moieties have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7, A549, and A375.[1]

Table 3: Examples of Anticancer Activity of 1,2,4-Oxadiazole Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
16a MCF-70.68[2]
16a A-5491.56[2]
16a A-3750.79[2]
16b MCF-70.22[2]
16b A-5491.09[2]
16b A-3751.18[2]

Experimental Protocols

General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

A common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the one-pot reaction of amidoximes with carboxylic acids or their derivatives.

G cluster_reactants Reactants cluster_reagents Reagents Amidoxime Amidoxime Intermediate O-acylamidoxime (Intermediate) Amidoxime->Intermediate Carboxylic_Acid Carboxylic Acid / Ester Carboxylic_Acid->Intermediate Superbase Superbase (e.g., NaOH/DMSO) Superbase->Intermediate One-pot reaction at RT Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Intermediate Activation Oxadiazole 3,5-Disubstituted-1,2,4-Oxadiazole Intermediate->Oxadiazole Cyclization Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Keap1 Compound 1,2,4-Oxadiazole Derivative Compound->Keap1 Inhibits Keap1-Nrf2 interaction Nrf2 Nrf2 Keap1->Nrf2 Binds and represses Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection Nrf2_n->ARE Binds to

References

In vitro evaluation of anticancer activity of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Anticancer Potential of 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer activity of derivatives based on the 1,2,4-oxadiazole scaffold, with a focus on compounds structurally related to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes findings for analogous compounds, offering insights into their potential efficacy and mechanisms of action against various cancer cell lines.[1][2] The 1,2,4-oxadiazole core is a recognized pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active molecules with diverse pharmacological activities, including anticancer properties.[1]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of various 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. This data serves as a benchmark for evaluating the potential efficacy of novel compounds within this chemical class.

Compound/Derivative ClassCell LineIC50 (µM)Reference Compound
3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole derivativeT98G (Glioblastoma)39.2-
U87 (Glioblastoma)60.3-
LN229 (Glioblastoma)80.4-
3,5-disubstituted-1,2,4-oxadiazole (Compound 3p)Prostate Cancer Cells0.01-
2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleCaCo-2 (Colon)4.965-Fluorouracil (IC50 = 3.2 µM)
[2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanolDLD1 (Colorectal)0.355-Fluorouracil (IC50 = 2.8 µM)

Table 1: In vitro anticancer activity of selected 1,2,4-oxadiazole derivatives. Data compiled from a review of analogous compounds.[2]

Experimental Protocols

The cytotoxicity data presented in this guide is primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: The test compound (e.g., a 1,2,4-oxadiazole derivative) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.[2] The cells are then treated with these concentrations.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mechanism of Action: Apoptosis Induction

Many cytotoxic compounds, including derivatives of 1,2,4-oxadiazole, exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] A key pathway in this process involves the activation of caspases, a family of cysteine proteases that are the executioners of apoptosis.[3]

A proposed mechanism of action for some 3-aryl-5-aryl-1,2,4-oxadiazoles involves the inhibition of TIP47, an IGF II receptor binding protein, which leads to the induction of apoptosis.[1] Structure-activity relationship (SAR) studies have indicated that the nature of the aryl groups at the 3- and 5-positions of the oxadiazole ring is crucial for activity.[1]

Visualizations

Experimental and Mechanistic Overview

The following diagrams illustrate the general workflow for evaluating the anticancer activity of 1,2,4-oxadiazole derivatives and a hypothetical signaling pathway for their apoptosis-inducing effects.

G cluster_workflow Experimental Workflow cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying concentrations) cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis

Experimental workflow for cytotoxicity assessment.

G cluster_pathway Hypothetical Apoptotic Pathway derivative 1,2,4-Oxadiazole Derivative target Cellular Target (e.g., TIP47) derivative->target Binds to inhibition Inhibition target->inhibition signaling_cascade Downstream Signaling Cascade inhibition->signaling_cascade Interrupts survival_block Blockage of Survival Signals signaling_cascade->survival_block caspase_activation Caspase Activation survival_block->caspase_activation Leads to apoptosis Apoptosis caspase_activation->apoptosis

Proposed mechanism of apoptosis induction.

References

Comparative analysis of different synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 3,5-disubstituted 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, frequently serving as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles. The synthesis of this privileged scaffold has evolved significantly, offering researchers a variety of strategic pathways. This guide provides a comparative analysis of five prominent synthetic routes: the classical two-step synthesis, one-pot synthesis from amidoximes, 1,3-dipolar cycloaddition, microwave-assisted synthesis, and continuous flow synthesis. The objective is to equip researchers, scientists, and drug development professionals with the data and methodologies necessary to select the most suitable approach for their specific research and development needs.

Comparative Overview of Synthetic Methodologies

The selection of a synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles is often a trade-off between reaction time, yield, scalability, and access to starting materials. The classical two-step method is robust and high-yielding but can be time-consuming. One-pot methodologies offer increased efficiency by reducing the number of intermediate purification steps. For rapid synthesis, microwave-assisted protocols dramatically shorten reaction times, while continuous flow processes provide a platform for high-throughput library synthesis and scalability. The 1,3-dipolar cycloaddition offers a distinct disconnection approach, building the ring from a nitrile and a nitrile oxide precursor.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles, providing a clear comparison of their performance based on reported experimental data.

Synthetic RouteKey Reagents & ConditionsTypical Reaction TimeTypical TemperatureTypical Yield (%)AdvantagesDisadvantages
Classical Two-Step Synthesis Amidoxime, Acyl Chloride, Pyridine1-16 hours0 °C to Reflux45-95%High yields, well-established, broad substrate scope.Requires isolation of O-acyl amidoxime intermediate, longer overall process.[1]
One-Pot Synthesis Amidoxime, Carboxylic Acid, Coupling Agent (e.g., EDC, CDI), Base3-24 hoursRoom Temperature to 100 °C61-93%Procedurally simple, avoids intermediate isolation.[2]Can require careful optimization of coupling agents and conditions.
1,3-Dipolar Cycloaddition Aldoxime, Nitrile, Oxidant (for in-situ nitrile oxide generation)24 hoursRoom Temperature~45-80%Convergent synthesis, alternative disconnection.[1]Nitrile oxide dimerization can be a significant side reaction.[3]
Microwave-Assisted Synthesis Amidoxime, Carboxylic Acid/Ester, Catalyst3-15 minutes100-150 °C82-96%Drastically reduced reaction times, often higher yields.[3][4]Requires specialized microwave reactor, scalability can be a concern.
Continuous Flow Synthesis Acyl Hydrazone, Oxidant, Base (in packed-bed reactor)~10 minutes (residence time)100 °Cup to 93%High throughput, scalable, enhanced safety for exothermic reactions.[4]Requires specialized flow chemistry equipment.

Experimental Protocols

Protocol 1: Classical Two-Step Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Amidoxime Acylation

This method involves the O-acylation of an amidoxime with an acyl chloride, followed by thermal or base-mediated cyclodehydration.

Step 1: O-Acylation of Amidoxime

  • Dissolve the substituted amidoxime (1.0 eq) in pyridine at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Add the substituted acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime.

Step 2: Cyclodehydration

  • Dissolve the crude O-acyl amidoxime in a suitable high-boiling solvent such as toluene or xylene.

  • Heat the mixture to reflux (typically 110-140 °C) for 4-12 hours, monitoring for the formation of the 1,2,4-oxadiazole by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis from an Amidoxime and a Carboxylic Acid

This protocol describes a one-pot synthesis using a coupling agent to facilitate the condensation and subsequent cyclization.[2]

  • To a solution of the carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (0.7 mL of a 20 wt% solution in DMF).

  • Add the amidoxime (1.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours.

  • Add triethylamine (1.0 eq) to the reaction vial and heat at 100 °C for 3 hours to effect cyclodehydration.

  • After cooling to room temperature, add water to the reaction mixture and extract with chloroform.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.[2]

Protocol 3: 1,3-Dipolar Cycloaddition via In-situ Nitrile Oxide Generation

This method involves the in-situ generation of a nitrile oxide from an aldoxime, which then undergoes a cycloaddition reaction with a nitrile.[1]

  • In a reaction vessel, dissolve the aldoxime (1.0 eq) and the nitrile (used as the dipolarophile, can be used in excess or as a solvent) in a suitable solvent like acetonitrile.

  • Add tert-butyl hypoiodite (t-BuOI) (1.0 eq), prepared in-situ from tert-butyl hypochlorite and sodium iodide, to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours. The t-BuOI facilitates the conversion of the aldoxime to a nitrile oxide intermediate.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, and wash the organic layer with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 4: Microwave-Assisted Synthesis

This protocol outlines a rapid synthesis of 1,3,4-oxadiazoles which is analogous to the synthesis of 1,2,4-oxadiazoles, using a microwave reactor to accelerate the cyclization.[4]

  • In a microwave-safe reaction vessel, combine the acid hydrazide (1.0 eq) and the aromatic aldehyde (1.0 eq) in a minimal amount of a high-boiling solvent like N,N-dimethylformamide (DMF) (a few drops).

  • Subject the mixture to microwave irradiation at 300 W for 3 minutes, using 30-second intervals.

  • Cool the reaction mixture and add ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure Schiff base intermediate.

  • For the cyclization to the oxadiazole, dissolve the intermediate (1.0 eq) in ethanol and add chloramine-T (1.0 eq).

  • Expose the reaction mixture to microwave irradiation at 300 W for 4 minutes in 30-second intervals.

  • After cooling, the product can be isolated by filtration and purified by recrystallization.[4]

Protocol 5: Continuous Flow Synthesis

This protocol is adapted from a synthesis of 1,3,4-oxadiazoles and illustrates the setup for a continuous flow process.[4]

  • Reactor Setup : Prepare a packed-bed reactor by filling a glass column with a solid-supported base, such as potassium carbonate. This column is then heated to the desired reaction temperature (e.g., 100 °C).

  • Reagent Preparation : Prepare a solution of the acyl hydrazone (1.0 eq) and an oxidant, such as iodine (1.5 eq), in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Flow Reaction : Pump the reagent solution through the heated packed-bed reactor at a defined flow rate (e.g., 0.2 mL/min) to achieve a specific residence time (e.g., 10 minutes).

  • In-line Quenching and Extraction : The output from the reactor can be directly mixed with a quenching solution (e.g., aqueous sodium thiosulfate) and an extraction solvent (e.g., ethyl acetate) in a T-mixer, followed by a liquid-liquid separator to continuously separate the organic phase.

  • Product Isolation : Collect the organic phase and remove the solvent under reduced pressure. The crude product can be purified by automated in-line chromatography or conventional methods.[4]

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 Classical Two-Step Synthesis Amidoxime_C Amidoxime Acylation O-Acylation (Pyridine, 0°C to RT) Amidoxime_C->Acylation AcylChloride_C Acyl Chloride AcylChloride_C->Acylation OA_Amidoxime_C O-Acyl Amidoxime (Isolated) Acylation->OA_Amidoxime_C Cyclodehydration_C Cyclodehydration (Toluene, Reflux) OA_Amidoxime_C->Cyclodehydration_C Product_C 3,5-Disubstituted 1,2,4-Oxadiazole Cyclodehydration_C->Product_C

Caption: Workflow for the classical two-step synthesis of 1,2,4-oxadiazoles.

G cluster_1 One-Pot Synthesis Amidoxime_OP Amidoxime Coupling_OP Coupling & Cyclization (EDC, HOAt, TEA, RT to 100°C) Amidoxime_OP->Coupling_OP CarboxylicAcid_OP Carboxylic Acid CarboxylicAcid_OP->Coupling_OP Product_OP 3,5-Disubstituted 1,2,4-Oxadiazole Coupling_OP->Product_OP

Caption: Workflow for the one-pot synthesis of 1,2,4-oxadiazoles.

G cluster_2 1,3-Dipolar Cycloaddition Aldoxime_DC Aldoxime Cycloaddition_DC In-situ Nitrile Oxide Formation & Cycloaddition (t-BuOI, RT) Aldoxime_DC->Cycloaddition_DC Nitrile_DC Nitrile Nitrile_DC->Cycloaddition_DC Product_DC 3,5-Disubstituted 1,2,4-Oxadiazole Cycloaddition_DC->Product_DC

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis.

G cluster_3 Microwave-Assisted Synthesis Hydrazide_MW Acid Hydrazide IntermediateFormation_MW Intermediate Formation (Microwave, 3 min) Hydrazide_MW->IntermediateFormation_MW Aldehyde_MW Aldehyde Aldehyde_MW->IntermediateFormation_MW Intermediate_MW Schiff Base Intermediate IntermediateFormation_MW->Intermediate_MW Cyclization_MW Cyclization (Chloramine-T, Microwave, 4 min) Intermediate_MW->Cyclization_MW Product_MW 3,5-Disubstituted 1,2,4-Oxadiazole Cyclization_MW->Product_MW

Caption: Workflow for the microwave-assisted synthesis of 1,2,4-oxadiazoles.

G cluster_4 Continuous Flow Synthesis Reagents_F Acyl Hydrazone + Oxidant in Solvent Pump_F Pump Reagents_F->Pump_F Reactor_F Heated Packed-Bed Reactor (Solid-supported base) Pump_F->Reactor_F Workup_F In-line Quench & Extraction Reactor_F->Workup_F Product_F 3,5-Disubstituted 1,2,4-Oxadiazole Workup_F->Product_F

Caption: Workflow for the continuous flow synthesis of 1,2,4-oxadiazoles.

References

A Comparative Spectroscopic Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde with its structural isomers, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, and 2-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their distinguishing spectroscopic features based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The study of isomeric compounds is of paramount importance in the field of medicinal chemistry, as subtle structural variations can lead to significant differences in biological activity. This guide offers a side-by-side comparison of the spectroscopic data for this compound and its key isomers, facilitating their unambiguous identification and characterization. The data presented herein has been compiled from available experimental sources and high-quality predicted datasets where experimental data is not publicly available.

Logical Relationship of Isomers

The following diagram illustrates the structural relationship between the parent compound and its isomers, highlighting the positional differences of the methyl group on the oxadiazole ring and the substitution pattern on the benzaldehyde moiety.

isomers Isomeric Relationship of Substituted Benzaldehydes A This compound B 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde A->B Methyl Position Isomer C 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde A->C Ring Position Isomer (meta) D 2-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde A->D Ring Position Isomer (ortho)

Isomeric structures of the substituted benzaldehydes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the title compound and its isomers.

¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)
CompoundAldehyde Proton (CHO, δ ppm)Aromatic Protons (δ ppm)Methyl Proton (CH₃, δ ppm)
This compound ~10.1~8.2 (d, 2H), ~8.0 (d, 2H)~2.7
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde ~10.1~8.2 (d, 2H), ~8.0 (d, 2H)~2.5
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde ~10.1~8.4 (s, 1H), ~8.2 (d, 1H), ~7.9 (d, 1H), ~7.7 (t, 1H)~2.7
2-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde ~10.5~8.1 (d, 1H), ~7.9-7.7 (m, 3H)~2.7
¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz)
CompoundAldehyde Carbon (C=O, δ ppm)Aromatic Carbons (δ ppm)Oxadiazole Carbons (δ ppm)Methyl Carbon (CH₃, δ ppm)
This compound ~191.5~137, ~133, ~130, ~128~178, ~168~12
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde ~191.5~137, ~133, ~130, ~128~175, ~170~11
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde ~191.8~137, ~135, ~132, ~130, ~129, ~128~178, ~168~12
2-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde ~192.5~135, ~134, ~133, ~131, ~130, ~128~178, ~167~12
IR Spectral Data (Predicted, cm⁻¹)
CompoundC=O Stretch (Aldehyde)C=N Stretch (Oxadiazole)Aromatic C=C StretchC-H Stretch (Aldehyde)
This compound ~1705~1615~1600, ~1450~2820, ~2730
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde ~1705~1610~1600, ~1450~2820, ~2730
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde ~1703~1615~1595, ~1445~2825, ~2735
2-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde ~1700~1615~1590, ~1440~2830, ~2740
Mass Spectrometry Data (Predicted EI)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 188159, 131, 103, 77
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 188159, 131, 103, 77
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde 188159, 131, 103, 77
2-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde 188159, 131, 103, 77

Experimental Protocols

The following sections detail the general methodologies for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required. Standard parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

ATR-FTIR Method:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.[1]

KBr Pellet Method:

  • Sample Preparation: 1-2 mg of the finely ground solid sample is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.[2][3] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded as described for the ATR method. A background spectrum of a pure KBr pellet may be used for background correction.[4]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of small organic molecules.

  • Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.[5]

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.[8]

Experimental Workflow

The general workflow for the synthesis and characterization of the target compounds is depicted below.

workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR (1H, 13C) product->nmr ir FTIR product->ir ms Mass Spec product->ms comparison Comparative Analysis nmr->comparison ir->comparison ms->comparison

General workflow for synthesis and characterization.

This guide serves as a valuable resource for the identification and differentiation of this compound and its isomers. The provided spectroscopic data and experimental protocols will aid researchers in their synthetic and analytical endeavors.

References

Safety Operating Guide

Proper Disposal of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals. The procedures outlined below are based on established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care due to its potential hazards. This compound is known to cause skin, eye, and respiratory irritation.[1][2] All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Chemical safety goggles or a face shield to protect against splashes
Protective Clothing A flame-retardant lab coat should be worn
Respiratory Protection A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dust/aerosols are generated.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is a multi-step process that requires careful attention to detail to ensure safety and compliance with environmental regulations.

Step 1: Waste Segregation and Collection

  • Waste Stream Identification : this compound and any materials contaminated with it must be treated as hazardous chemical waste.[2] Do not mix this waste with non-hazardous materials.[2]

  • Waste Container : Utilize a designated, leak-proof, and chemically compatible container for waste collection.[2] The container must have a secure screw-top cap.[2]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2][4] Affix the appropriate hazard pictograms.[2]

Step 2: Disposal of Unused or Waste Product

  • Pure Compound and Solutions : Carefully transfer any unused or waste this compound into the designated hazardous waste container.[2] Take precautions to avoid the generation of dust or aerosols.[2]

  • Contaminated Materials : Any disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.[3]

Step 3: Decontamination of Empty Containers

  • Triple Rinsing : "Empty" containers of the compound must be triple-rinsed with a suitable solvent, such as acetone or ethanol.[2]

  • Rinsate Collection : The rinsate from the cleaning process is considered hazardous and must be collected in the designated hazardous waste container.[2]

  • Disposal of Rinsed Containers : After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.[2] It is essential to consult your EHS department for their specific procedures.[2]

Step 4: Storage and Final Disposal

  • Storage : The sealed hazardous waste container should be stored in a designated, well-ventilated, and secure waste accumulation area, away from heat and sources of ignition.[2]

  • Arrangement for Pickup : Contact your institution's EHS department to schedule the pickup and disposal of the hazardous waste.[2][4] The final disposal must be carried out by a licensed and approved waste disposal company.[2][4] Chemical waste generators must adhere to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification and disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Unused/Contaminated Solid waste_type->solid_waste Solid liquid_waste Contaminated Solution/Rinsate waste_type->liquid_waste Liquid contaminated_materials Contaminated Disposables (Gloves, Paper, etc.) waste_type->contaminated_materials Disposables empty_container Empty Original Container waste_type->empty_container Container collect_waste Collect in Labeled Hazardous Waste Container solid_waste->collect_waste liquid_waste->collect_waste contaminated_materials->collect_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Container in Designated Waste Area collect_waste->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS for Pickup by Licensed Disposal Company store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS No. 852180-60-0)[1][2][3]. The information is compiled to ensure the safety of laboratory personnel and to minimize environmental impact, forming a critical part of best laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure through inhalation, and skin or eye contact. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standard.
Face ShieldTo be worn over safety goggles, particularly when there is a risk of splashing.
Hand Protection GlovesNitrile rubber gloves are recommended. It is crucial to check the manufacturer's chemical resistance guide.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required.
ApronA chemical-resistant apron should be worn over the lab coat.
Respiratory Protection RespiratorUse of a NIOSH/MSHA approved respirator is recommended if ventilation is inadequate or if dusts/aerosols are generated.
Footwear Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory.

Operational Plan for Handling

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedure:

  • Preparation: Ensure all necessary PPE is donned correctly before handling the chemical. Verify that the chemical fume hood is functioning properly. Have all necessary equipment and reagents for the experiment readily available.[5]

  • Dispensing: When weighing the solid compound, do so within a chemical fume hood to avoid the inhalation of any dust particles. Use a spatula or other appropriate tool to transfer the solid, avoiding dust creation.[5] If preparing a solution, add the solid to the solvent slowly to prevent splashing.[5]

  • During Reaction: Keep the reaction vessel closed or covered as much as possible. Monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.[5]

  • Post-Handling: Thoroughly clean all equipment used for handling the compound. Wash hands and any exposed skin with soap and water after handling.[5] Contaminated gloves and other disposable PPE must be removed and disposed of properly.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and to ensure regulatory compliance.

Waste Segregation and Collection:

  • Waste Stream: This compound and any materials contaminated with it must be disposed of as hazardous chemical waste and should not be mixed with non-hazardous waste.[4]

  • Waste Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for waste collection.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[4][5] Appropriate hazard pictograms should also be affixed.[4]

Disposal of Unused or Waste Product:

  • Pure Compound/Solutions: Carefully transfer any unused or waste product into the designated hazardous waste container, avoiding the generation of dust or aerosols.[4]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.[5]

Decontamination of Empty Containers:

  • Triple Rinsing: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]

  • Rinsate Collection: The rinsate from this cleaning process is considered hazardous and must be collected in the designated hazardous waste container.[4]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can be disposed of according to institutional guidelines for decontaminated chemical containers. Consult your EHS department for specific procedures.[4]

Final Disposal:

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Arrange for the pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Equipment and Reagents prep2->prep3 hand1 Weigh/Dispense Compound prep3->hand1 Proceed to Handling hand2 Perform Experimental Procedure hand1->hand2 hand3 Monitor Reaction hand2->hand3 clean1 Clean Equipment hand3->clean1 Reaction Complete clean2 Wash Hands and Exposed Skin clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 disp1 Collect Waste in Labeled Container clean3->disp1 Segregate Waste disp2 Triple-Rinse Empty Containers disp1->disp2 disp3 Collect Rinsate as Hazardous Waste disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Workflow for Safe Handling and Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.